Thiophene-3-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOWAJLALKAYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332838 | |
| Record name | Thiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39001-23-5 | |
| Record name | Thiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39001-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Thiophene-3-carbohydrazide chemical properties and structure
An In-Depth Technical Guide to Thiophene-3-carbohydrazide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the thiophene ring and the reactive carbohydrazide moiety, make it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and key applications of this compound, with a particular focus on its role in drug discovery and development.
Introduction
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with a large percentage of drugs on the market containing at least one heterocyclic ring system.[1] Among these, sulfur-containing heterocycles like thiophene have demonstrated a broad spectrum of pharmacological activities.[1][2][3][4][5] this compound, a derivative of thiophene, serves as a crucial intermediate in the synthesis of novel compounds with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2][4][5][6][7][8] The presence of the carbohydrazide group provides a reactive site for various chemical transformations, allowing for the facile generation of diverse molecular scaffolds.[9][10]
Chemical Properties and Structure
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C5H6N2OS | [11][12] |
| Molecular Weight | 142.18 g/mol | [11][12] |
| CAS Number | 39001-23-5 | [11][12] |
| IUPAC Name | This compound | [11] |
| SMILES | C1=CSC=C1C(=O)NN | [11] |
| InChI | InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | [11] |
| InChIKey | AMOWAJLALKAYKL-UHFFFAOYSA-N | [11] |
| Monoisotopic Mass | 142.02008 Da | [13] |
Structural Elucidation
The molecular structure of this compound consists of a five-membered thiophene ring substituted at the 3-position with a carbohydrazide group (-C(=O)NHNH2). The thiophene ring itself is an aromatic heterocycle, and its electronic properties influence the reactivity of the attached functional group.[14]
// Nodes for the atoms N1 [label="NH2", pos="1.5,0.5!"]; N2 [label="NH", pos="0.5,0!"]; C1 [label="C", pos="-0.5,0.5!"]; O1 [label="O", pos="-0.5,1.5!"]; C2 [label="C", pos="-1.5,0!"]; C3 [label="C", pos="-2.5,0.5!"]; S1 [label="S", pos="-3,-0.75!"]; C4 [label="C", pos="-2.5,-1.5!"]; C5 [label="C", pos="-1.5,-1!"];
// Edges for the bonds N1 -- N2; N2 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C3 -- S1; S1 -- C4; C4 -- C5 [style=double]; C5 -- C2; } caption="Molecular Structure of this compound"
The planarity and aromaticity of the thiophene ring are key structural features.[14] X-ray crystallography studies of related thiophene-carbohydrazide derivatives have provided insights into their three-dimensional conformations and intermolecular interactions, which are often governed by hydrogen bonding involving the carbohydrazide moiety.[15]
Spectral Data
Spectroscopic techniques are crucial for the characterization of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are used to confirm the structure of the molecule. For example, in a related compound, benzo[b]thiophene-3-carbaldehyde, the aldehyde proton appears as a singlet around 10.13 ppm in the 1H NMR spectrum.[16] The aromatic protons of the thiophene ring typically appear in the region of 7-8 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm-1), the C=O stretching of the carbonyl group (around 1650-1680 cm-1), and C-S stretching of the thiophene ring.[17]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[11]
Synthesis and Reactivity
Synthesis of this compound
This compound is typically synthesized from a corresponding thiophene-3-carboxylic acid or its ester derivative. A common synthetic route involves the esterification of thiophene-3-carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
-
Esterification: Thiophene-3-carboxylic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding ester.
-
Hydrazinolysis: The purified ester is then refluxed with hydrazine hydrate to produce this compound. The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Chemical Reactivity
The carbohydrazide moiety is a versatile functional group that undergoes a variety of chemical reactions, making this compound a valuable synthetic intermediate.[9]
-
Condensation Reactions: It readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex heterocyclic systems.[9]
-
Acylation: The amino group of the hydrazide can be acylated using acid chlorides or anhydrides to introduce various substituents.[9]
-
Cyclization Reactions: this compound serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, oxadiazoles, and thiazoles, through cyclization reactions with appropriate reagents.[6][8][18][19] For instance, reaction with aryl isothiocyanates followed by cyclization can yield triazole derivatives.[18]
Applications in Drug Discovery and Development
The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs.[2][4][5] Derivatives of this compound have been extensively investigated for a wide range of biological activities.
Anticancer Activity
Many derivatives synthesized from this compound have shown promising anticancer properties.[6][7][8] These compounds often act as inhibitors of various kinases, such as Pim-1 kinase and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[6][8][20] For example, a series of tetrahydrobenzo[b]this compound derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against several cancer cell lines, with some compounds showing high activity.[6][8]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[1][5][21] The carbohydrazide moiety can be transformed into various heterocyclic systems known to exhibit antimicrobial properties.
Other Biological Activities
Derivatives of this compound have also been explored for other therapeutic applications, including:
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[24][25] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[24][26] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[24][25]
Conclusion
This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its unique combination of a thiophene ring and a reactive carbohydrazide functional group allows for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The continued exploration of the chemical space around this scaffold is likely to lead to the development of novel therapeutic agents for a variety of diseases.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Structure, Properties, Uses & Safety Data | Reliable Supplier China [quinoline-thiophene.com]
- 10. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]
- 11. This compound | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound : SelectLab [selectlab.de]
- 13. PubChemLite - this compound (C5H6N2OS) [pubchemlite.lcsb.uni.lu]
- 14. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 15. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. impactfactor.org [impactfactor.org]
- 24. fishersci.com [fishersci.com]
- 25. aksci.com [aksci.com]
- 26. nj.gov [nj.gov]
Foreword: The Strategic Importance of Thiophene-3-carbohydrazide
An In-depth Technical Guide to the Synthesis of Thiophene-3-carbohydrazide
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its intrinsic value lies not in its direct biological activity, but in its versatile reactivity. The carbohydrazide functional group (-CONHNH₂) is a potent nucleophile and a precursor for a vast array of pharmacologically active heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2] These scaffolds are prevalent in numerous therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers a comprehensive resource grounded in mechanistic understanding and practical, field-proven protocols.
Principal Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly originates from Thiophene-3-carboxylic acid or its activated derivatives. The choice of pathway is often a strategic decision based on available starting materials, desired scale, reaction time, and safety considerations. Two primary, robust methods are prevalent: the two-step sequence via an ester intermediate and the more direct route through an acyl chloride. A third, more advanced approach utilizing peptide coupling agents offers a milder, one-pot alternative.
Visualizing the Core Pathways
Caption: Core synthetic routes to this compound.
Pathway I: The Ester Intermediate Route
This classic two-step method is arguably the most common and reliable approach, particularly for laboratory-scale synthesis. It involves the initial conversion of Thiophene-3-carboxylic acid to its corresponding alkyl ester, followed by hydrazinolysis.
Step 2.1: Esterification of Thiophene-3-carboxylic Acid
The conversion of a carboxylic acid to an ester is a fundamental organic transformation. For this substrate, Fischer-Speier esterification is the most economically viable method.
-
Mechanistic Rationale: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. A strong acid (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates attack by the weakly nucleophilic alcohol (e.g., methanol or ethanol), leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the product side.
Experimental Protocol: Synthesis of Methyl 3-thiophenecarboxylate
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Thiophene-3-carboxylic acid | 128.15 | 50 | 6.41 g | Starting Material |
| Methanol (Anhydrous) | 32.04 | - | 100 mL | Reagent/Solvent |
| Sulfuric Acid (Conc.) | 98.08 | - | 1 mL | Catalyst |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Thiophene-3-carboxylic acid (6.41 g, 50 mmol).
-
Add anhydrous methanol (100 mL) and stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Pour the concentrated residue into 150 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to remove unreacted acid, followed by brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3-thiophenecarboxylate as an oil.[5]
-
Self-Validation: The product can be used in the next step without extensive purification if TLC shows a single major spot. Expected yield is typically >90%.
Step 2.2: Hydrazinolysis of Methyl 3-thiophenecarboxylate
The conversion of an ester to a carbohydrazide is a highly efficient and thermodynamically favorable reaction.[2]
-
Mechanistic Rationale: Hydrazine is a potent alpha-effect nucleophile, significantly more reactive than the corresponding alcohol (methanol). It directly attacks the electrophilic carbonyl carbon of the ester. This process does not require a catalyst. The reaction forms a tetrahedral intermediate which then collapses, expelling the methoxide (or alkoxide) leaving group to form the stable carbohydrazide product.
Caption: Mechanism of ester hydrazinolysis.
Experimental Protocol: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Methyl 3-thiophenecarboxylate | 142.17 | 45 | 6.4 g | Starting Material |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | ~135 (3 eq.) | ~6.7 mL | Reagent |
| Ethanol (95%) | - | - | 70 mL | Solvent |
Procedure:
-
In a 250 mL round-bottom flask, dissolve Methyl 3-thiophenecarboxylate (6.4 g, 45 mmol) in ethanol (70 mL).
-
Add hydrazine hydrate (~6.7 mL, ~135 mmol) to the solution. Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a white precipitate is often observed as the reaction proceeds.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as white crystals.[2]
-
Self-Validation: The pure product should have a distinct melting point. Expected yield: 80-95%. The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Pathway II: The Acyl Chloride Intermediate Route
This pathway offers a faster alternative to the ester route. It involves activating the carboxylic acid by converting it to the highly reactive acyl chloride, which then reacts rapidly with hydrazine.
Step 3.1: Synthesis of Thiophene-3-carbonyl Chloride
-
Mechanistic Rationale: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion. This intermediate then collapses in a sequence that eliminates SO₂ gas and HCl, forming the acyl chloride. The formation of gaseous byproducts drives the reaction to completion.
Experimental Protocol: Synthesis of Thiophene-3-carbonyl Chloride
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Thiophene-3-carboxylic acid | 128.15 | 20 | 2.56 g | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 40 (2 eq.) | 2.9 mL | Reagent |
| DMF (catalytic) | - | - | 1-2 drops | Catalyst |
Procedure:
-
Caution: This reaction must be performed in a fume hood as it releases toxic SO₂ and HCl gas. All glassware must be oven-dried.
-
To a 50 mL round-bottom flask fitted with a reflux condenser and a gas trap (e.g., leading to a beaker with NaOH solution), add Thiophene-3-carboxylic acid (2.56 g, 20 mmol).
-
Add thionyl chloride (2.9 mL, 40 mmol) followed by one drop of DMF (Vilsmeier-Haack catalyst).
-
Heat the mixture gently to reflux (approx. 75-80°C) for 2-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the Thiophene-3-carbonyl chloride.[6] This intermediate is often used directly in the next step without purification.
Step 3.2: Reaction with Hydrazine
The reaction between an acyl chloride and hydrazine is extremely fast and exothermic.
Experimental Protocol: Synthesis of this compound
-
Prepare a solution of hydrazine hydrate (2 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Dissolve the crude or purified Thiophene-3-carbonyl chloride from the previous step in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cold, stirring hydrazine solution. A precipitate (the product and/or hydrazine hydrochloride) will form immediately.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Filter the solid and wash thoroughly with water to remove any hydrazine salts.
-
The resulting solid is the crude this compound, which can be purified by recrystallization as described in Pathway I.[7]
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I (Ester Route) | Pathway II (Acyl Chloride Route) |
| Reaction Time | Longer (12-24 hours total) | Shorter (4-6 hours total) |
| Reagents/Safety | Uses relatively safe alcohols and acids. Hydrazine is the main hazard. | Uses corrosive and toxic thionyl chloride, which releases HCl/SO₂ gas. Requires more stringent handling. |
| Yield & Purity | Generally high yields (80-95%) with high purity after recrystallization. | Yields can be high, but side reactions are more likely if conditions are not controlled. |
| Scalability | Easily scalable. | Scalability requires careful management of exotherms and gas evolution. |
| Overall Assessment | Recommended: Reliable, safe, and high-yielding for most lab applications. | Advantageous for speed: Useful when time is critical and proper equipment is available. |
Purification and Characterization
-
Purification: Recrystallization from ethanol is the most effective method for obtaining high-purity this compound. The crude solid is dissolved in a minimum amount of hot ethanol, filtered while hot (if necessary to remove insoluble impurities), and allowed to cool slowly to form well-defined crystals.
-
Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₅H₆N₂OS[8]
-
Molecular Weight: 142.18 g/mol [8]
-
Melting Point: Typically in the range of 145-150 °C (Varies with purity).
-
¹H NMR (DMSO-d₆): Expect signals for the three thiophene protons (δ ~7.0-8.0 ppm), a broad singlet for the -NH- proton (δ ~9.0-9.5 ppm), and a broad singlet for the -NH₂ protons (δ ~4.0-4.5 ppm).
-
IR (KBr, cm⁻¹): Key peaks include N-H stretching (two bands ~3200-3400), C=O stretching (amide I band, ~1640-1660), and N-H bending (amide II band, ~1520-1550).
-
Safety and Handling
-
Hydrazine Hydrate: Is corrosive, highly toxic by inhalation and skin contact, and a suspected human carcinogen. Always handle in a chemical fume hood using appropriate gloves, lab coat, and eye protection.
-
Thionyl Chloride: Is highly corrosive and reacts violently with water to release HCl and SO₂ gas. Operations must be conducted in a fume hood with moisture-free glassware.
-
Acids and Bases: Concentrated sulfuric acid, sodium hydroxide, and other acids/bases used should be handled with appropriate care to avoid chemical burns.
References
- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of Thiophene-3-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Characterization of Thiophene-3-carbohydrazide
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceutical agents, its carbohydrazide functional group makes it a versatile synthon for creating more complex molecules like hydrazones, pyrazoles, and oxadiazoles, which often exhibit a wide range of biological activities.[1][2] Accurate structural elucidation is the bedrock of drug discovery and development, making a comprehensive understanding of the spectroscopic signature of this compound essential.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, grounding its claims in authoritative references and field-proven methodologies.
Molecular Structure and Functional Groups
This compound (C₅H₆N₂OS) possesses a molecular weight of 142.18 g/mol .[3] The structure consists of a five-membered aromatic thiophene ring substituted at the 3-position with a carbohydrazide group (-C(=O)NHNH₂). This combination of an aromatic heterocycle and a reactive hydrazide moiety defines its chemical properties and spectroscopic characteristics.
Caption: Molecular structure of this compound.
The Spectroscopic Characterization Workflow: A Methodological Overview
A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecule's physical properties, and together, they provide a comprehensive and self-validating structural picture.
Caption: General workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a full assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Insight: DMSO-d₆ is the solvent of choice for hydrazides because its polarity effectively solubilizes the compound, and it slows the proton exchange rate of the N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[1][4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
-
Spectrometer Setup: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[5]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set to a range of 0-12 ppm to encompass both aromatic and exchangeable protons.
-
Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.
-
Spectral Width: Set to a range of 0-180 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds. Expert Insight: This is crucial for ensuring proper relaxation of all carbon nuclei, especially quaternary carbons like the carbonyl carbon, which have longer relaxation times.[5]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak for DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Data Interpretation
¹H NMR (DMSO-d₆, 400 MHz)
-
Thiophene Protons (H2, H4, H5): The carbohydrazide group is electron-withdrawing, which deshields the adjacent ring protons. Based on data for 3-substituted thiophenes, the proton at the C2 position is typically the most deshielded.[5]
-
δ ~8.2 ppm (s, 1H, H2): This proton appears as a singlet (or a narrow triplet due to small long-range coupling).
-
δ ~7.6 ppm (d, 1H, H5): This proton is coupled to H4.
-
δ ~7.2 ppm (d, 1H, H4): This proton is coupled to H5.
-
-
Hydrazide Protons (-NHNH₂): These protons are exchangeable with D₂O. Their chemical shifts are sensitive to concentration, temperature, and residual water in the solvent.
¹³C NMR (DMSO-d₆, 100 MHz)
-
Carbonyl Carbon (C=O): This carbon is expected in the typical range for amide/hydrazide carbonyls.
-
δ ~162 ppm (C=O):
-
-
Thiophene Carbons (C2, C3, C4, C5): The chemical shifts are influenced by the sulfur heteroatom and the C3-substituent.
-
δ ~135 ppm (C3): The substituted carbon.
-
δ ~128 ppm (C5):
-
δ ~127 ppm (C2):
-
δ ~125 ppm (C4): [5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.
-
Expert Insight: The KBr pellet method is preferred for solid samples as it avoids solvent peaks that can obscure important regions of the spectrum. The key to a good pellet is ensuring the sample is anhydrous and homogeneously dispersed to minimize light scattering.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum of this compound is dominated by absorptions from the hydrazide group and the thiophene ring.
-
3400-3200 cm⁻¹ (N-H stretching): Two or three distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group and the stretching of the -NH- group. These bands are often broad due to hydrogen bonding.[1][4]
-
~3100 cm⁻¹ (Aromatic C-H stretching): A weak to medium band just above 3000 cm⁻¹ is characteristic of the C-H bonds on the thiophene ring.[6]
-
~1640 cm⁻¹ (C=O stretching, "Amide I" band): A strong, sharp absorption corresponding to the carbonyl stretch of the hydrazide. The position is lower than a typical ketone due to resonance with the adjacent nitrogen atoms.[1][7]
-
~1550 cm⁻¹ (N-H bending, "Amide II" band): A medium to strong band associated with the N-H bending vibration coupled with C-N stretching.
-
1400-1500 cm⁻¹ (C=C stretching): Medium intensity bands corresponding to the aromatic C=C stretching vibrations within the thiophene ring.[6]
-
~840 cm⁻¹ and ~700 cm⁻¹ (C-S stretching / C-H out-of-plane bending): Vibrations involving the C-S bond of the thiophene ring and out-of-plane bending of the ring C-H bonds appear in the fingerprint region.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source or by using an electron ionization (EI) source for a volatile sample.
-
Expert Insight: ESI is a "soft" ionization technique often used to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation. EI is a "hard" technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
-
-
Mass Analysis: Scan a mass-to-charge (m/z) range, for example, from 50 to 300, to detect the molecular ion and its fragments.
Data Interpretation
-
Molecular Ion Peak: The molecular formula is C₅H₆N₂OS. The exact mass is 142.02.[3]
-
[M]⁺• (EI) or [M+H]⁺ (ESI): A peak at m/z 142 or 143 , respectively, will confirm the molecular weight of the compound.
-
-
Isotope Peaks: The presence of sulfur will give rise to a characteristic isotope pattern. A peak at [M+2]⁺• with an intensity of about 4.4% relative to the molecular ion peak is a clear indicator of a single sulfur atom.
-
Key Fragmentation Pathways:
-
Loss of NH₂NH• (m/z 31): Cleavage of the N-N bond can lead to a fragment at m/z 111.
-
Loss of NHNH₂• (m/z 31): Cleavage of the CO-NH bond can also lead to the thiophene-3-carbonyl cation at m/z 111.
-
Loss of CO (m/z 28): Subsequent loss of carbon monoxide from the m/z 111 fragment can produce the 3-thienyl cation at m/z 83.
-
Caption: A simplified fragmentation pathway for this compound.
Summary of Spectroscopic Data
| Technique | Observation | Assignment |
| ¹H NMR | δ ~9.5 ppm (s, 1H) | -C(=O)NH- |
| δ ~8.2 ppm (s, 1H) | Thiophene H2 | |
| δ ~7.6 ppm (d, 1H) | Thiophene H5 | |
| δ ~7.2 ppm (d, 1H) | Thiophene H4 | |
| δ ~4.5 ppm (s, 2H) | -NH₂ | |
| ¹³C NMR | δ ~162 ppm | C=O |
| δ ~135 ppm | Thiophene C3 | |
| δ ~128 ppm | Thiophene C5 | |
| δ ~127 ppm | Thiophene C2 | |
| δ ~125 ppm | Thiophene C4 | |
| IR | 3400-3200 cm⁻¹ | N-H stretch |
| ~3100 cm⁻¹ | Aromatic C-H stretch | |
| ~1640 cm⁻¹ | C=O stretch (Amide I) | |
| ~1550 cm⁻¹ | N-H bend (Amide II) | |
| 1400-1500 cm⁻¹ | Aromatic C=C stretch | |
| MS (EI) | m/z 142 | Molecular Ion [M]⁺• |
| m/z 111 | [M - NHNH₂]⁺ | |
| m/z 83 | [M - NHNH₂ - CO]⁺ |
Conclusion
The structural identity of this compound is unequivocally confirmed through the combined application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydrazide and thiophene functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. This comprehensive spectroscopic dataset serves as a reliable reference for researchers, ensuring the quality and identity of this crucial building block in the synthesis of novel chemical entities.
References
- 1. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Physical Properties and Appearance of Thiophene-3-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Introduction
Thiophene-3-carbohydrazide is a heterocyclic organic compound that holds a significant position in the landscape of medicinal chemistry and materials science. As a derivative of thiophene—a sulfur-containing aromatic five-membered ring—it serves as a versatile scaffold and key building block in the synthesis of a multitude of bioactive molecules and functional materials. The inherent chemical reactivity of the carbohydrazide group (-CONHNH₂) combined with the electronic properties of the thiophene ring makes this compound a valuable precursor for creating more complex molecular architectures, including triazoles, oxadiazoles, and Schiff bases.[1] These resulting compounds are frequently investigated for a wide range of pharmacological activities.[2] This guide provides a detailed examination of the fundamental physical and chemical properties of this compound, offering a technical resource for researchers engaged in its synthesis, characterization, and application.
Physicochemical and Structural Properties
The intrinsic properties of a molecule are foundational to its application and handling. The key identifiers and computed physical properties for this compound are summarized below. This data is critical for experimental design, from calculating molar equivalents in a reaction to predicting its behavior in different analytical systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| Molecular Formula | C₅H₆N₂OS | [4][5] |
| Molecular Weight | 142.18 g/mol | [4] |
| CAS Number | 39001-23-5 | [4] |
| Monoisotopic Mass | 142.02008 Da | [4][5] |
| Melting Point | Not specified; expected to be a solid. The related isomer, Thiophene-2-carbohydrazide, has a melting point of 136–138 °C. | [1] |
| Solubility | Expected to have solubility in polar organic solvents like ethanol and DMSO. | |
| Predicted XlogP | 0.5 | [5] |
| InChIKey | AMOWAJLALKAYKL-UHFFFAOYSA-N | [4][5] |
Appearance and Spectroscopic Profile
Proper identification and confirmation of molecular structure are paramount in scientific research. The physical appearance and spectroscopic data provide the primary means of characterizing this compound.
Physical Appearance
At ambient temperature, this compound is a solid. Syntheses of related thiophene-carbohydrazide derivatives typically yield products described as white, pale-yellow, or yellow crystalline solids or powders .[6] The specific coloration can be influenced by the purity of the sample and the presence of any minor oxidized impurities.
Spectroscopic Characterization
Spectroscopy offers a non-destructive window into the molecular structure, providing a unique fingerprint for the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by features corresponding to the key functional groups. The presence of the carbohydrazide moiety is confirmed by strong, characteristic absorption bands. Key expected vibrational modes include:
-
N-H Stretching: Two distinct bands are anticipated in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group, along with a secondary amine N-H stretch.
-
C=O Stretching (Amide I): A strong, sharp absorption is expected around 1640-1680 cm⁻¹ , which is characteristic of the carbonyl group in the hydrazide.[7]
-
N-H Bending (Amide II): A band in the region of 1580-1620 cm⁻¹ is typical for the N-H bending vibration.
-
Thiophene Ring Vibrations: The spectrum will also feature absorptions related to the C-H and C=C stretching of the aromatic thiophene ring, typically observed around 3100 cm⁻¹ and in the 1400-1500 cm⁻¹ region, respectively.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR: In a deuterated solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals for the thiophene ring protons in the aromatic region (approximately 7.0-8.5 ppm ).[8] The chemical shifts and coupling patterns will be specific to the 3-substitution pattern. Additionally, broad, exchangeable signals for the amide proton (-CONH -) and the amine protons (-NH₂ ) would be anticipated, typically downfield.[8]
-
¹³C NMR: The carbon spectrum will show signals for the three distinct carbons of the thiophene ring, typically in the 120-140 ppm range, and a characteristic downfield signal for the carbonyl carbon (~160-170 ppm ).[8][9]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In an ESI-MS experiment, the compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 143.027 .[5]
Experimental Protocol: FT-IR Analysis
Objective: To verify the functional group identity of a synthesized sample of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy. This protocol ensures the presence of the critical carbohydrazide moiety.
Rationale: The KBr pellet method is chosen for solid samples as it avoids solvent-related IR absorptions, providing a clear spectrum of the analyte in its solid state. A background scan is essential to computationally subtract interfering signals from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the sample.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of the this compound sample into an agate mortar.
-
Add ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder.
-
Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the IR-transparent KBr matrix.
-
Transfer a small amount of the mixture into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Initiate a background scan. The instrument will record the ambient spectrum, which will be stored in memory for subtraction.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the spectrometer's sample holder.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis and Interpretation:
-
Process the resulting spectrum to label the major peaks.
-
Verify the presence of the key absorption bands as predicted: N-H stretches (~3200-3400 cm⁻¹), the C=O stretch (~1640-1680 cm⁻¹), and N-H bending (~1580-1620 cm⁻¹).
-
Confirm the presence of thiophene ring vibrations to ensure the integrity of the core structure.
-
Visualizations
Workflow for FT-IR Characterization
The following diagram illustrates the logical flow of the experimental protocol for obtaining and interpreting an FT-IR spectrum of this compound.
Caption: Experimental workflow for FT-IR analysis of this compound.
References
- 1. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H6N2OS) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Thiophene-3-carbohydrazide: A Core Scaffold for Innovations in Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across diverse therapeutic areas. The thiophene ring is a quintessential example of such a scaffold, prized for its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems.[1][2][3] This guide focuses on a particularly valuable derivative, Thiophene-3-carbohydrazide, a versatile building block that has unlocked new avenues in the development of targeted therapies, most notably in the realm of oncology. As we delve into the synthesis, biological activities, and mechanistic underpinnings of this compound and its analogs, we aim to provide a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery.
Core Compound Profile: this compound
This compound serves as a fundamental starting material for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential.[4]
| Property | Value | Source |
| CAS Number | 39001-23-5 | [5] |
| Molecular Formula | C₅H₆N₂OS | [5] |
| Molecular Weight | 142.18 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CSC=C1C(=O)NN | [5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical first step for many research endeavors in this area. A common and effective method involves the hydrazinolysis of an ester precursor, typically ethyl-3-thiophenecarboxylate.
Experimental Protocol: Hydrazinolysis of Ethyl-3-thiophenecarboxylate
This protocol is adapted from established synthetic procedures.[6]
Materials:
-
Ethyl-3-thiophenecarboxylate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl-3-thiophenecarboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine monohydrate (approximately 10 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture to dryness using a rotary evaporator to yield this compound. The product is often obtained in high purity and can be used in subsequent steps without further purification.
Causality Behind Experimental Choices:
-
Excess Hydrazine Monohydrate: The use of a large excess of hydrazine monohydrate drives the reaction to completion, ensuring the full conversion of the starting ester to the desired hydrazide.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves both the starting ester and hydrazine monohydrate, and its boiling point is appropriate for reflux conditions.
The Therapeutic Potential: this compound Derivatives as Kinase Inhibitors
The true therapeutic potential of this compound lies in its derivatization. The carbohydrazide functional group is a versatile handle for the construction of more complex molecules, particularly those designed to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for drug development.[7][8]
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have demonstrated that thiophene-3-carboxamide derivatives, which can be synthesized from this compound, are potent inhibitors of VEGFR-2.[9][10]
Quantitative Data: VEGFR-2 Inhibition by Thiophene Derivatives
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Compound 14d | VEGFR-2 | 191.1 | HCT116, MCF7, PC3, A549 | [9] |
| Compound 5 | VEGFR-2 | 590 | HepG-2 | [10] |
| Compound 21 | VEGFR-2 | 1290 | HepG-2 | [10] |
| Compound 4c | VEGFR-2 | 75 | HepG2 | [11] |
VEGFR-2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the VEGFR-2 signaling cascade and the point at which thiophene-based inhibitors exert their effect.
Caption: VEGFR-2 signaling pathway and inhibition by thiophene derivatives.
Targeting Pim-1 Kinase in Cancer
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[12] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. Derivatives of tetrahydrobenzo[b]this compound have been identified as potent inhibitors of Pim-1 kinase.[8][13]
Quantitative Data: Pim-1 Kinase Inhibition by Thiophene Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Compound 7d | Pim-1 | - | [8] |
| Compound 7e | Pim-1 | - | [8] |
| Compound 11b | Pim-1 | - | [8] |
| Compound 11c | Pim-1 | - | [8] |
| Compound 16d | Pim-1 | - | [8] |
| Compound 18c | Pim-1 | - | [8] |
| Compound 23e | Pim-1 | - | [8] |
| Compound 2d | Pim-1 | <0.2 | [12] |
| Compound 2h | Pim-1 | <0.2 | [12] |
| Compound 3b | Pim-1 | 0.13 | [14] |
Note: Specific IC₅₀ values for some compounds from reference[8] were not explicitly stated in the abstract but were identified as showing high activity.
Pim-1 Kinase Signaling Pathway and Point of Inhibition
The following diagram outlines the Pim-1 kinase signaling pathway and the inhibitory action of thiophene-based compounds.
Caption: Pim-1 kinase signaling pathway and inhibition by thiophene derivatives.
Experimental Workflows for Biological Evaluation
A crucial aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are representative protocols for assessing the cytotoxic and apoptotic effects of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration).[15]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[15]
Apoptosis Detection: Annexin V Staining
Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18]
Experimental Protocol: Annexin V Staining
-
Cell Treatment: Treat cells with the thiophene derivative at the desired concentration and for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or DAPI) to the cell suspension.[19]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic or necrotic cells will be positive for both.
Workflow for Synthesis and Biological Evaluation
Caption: General workflow from synthesis to biological evaluation.
Conclusion and Future Directions
This compound has firmly established itself as a valuable scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The synthetic accessibility of this core and the versatility of its carbohydrazide handle provide a fertile ground for the generation of diverse chemical libraries. The demonstrated activity of its derivatives against key oncogenic kinases like VEGFR-2 and Pim-1 underscores the continued importance of this molecular framework.
Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors. Furthermore, the exploration of novel therapeutic targets for this compound derivatives beyond oncology remains a promising avenue for future investigations.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-THIOPHENECARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis Protocols [bdbiosciences.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]
An In-Depth Technical Guide to Thiophene-3-carbohydrazide: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide focuses on a key derivative, Thiophene-3-carbohydrazide, a versatile building block for the synthesis of novel bioactive molecules.
Part 1: Core Directive
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications as a precursor for pharmacologically active compounds. The content is structured to provide not just procedural information but also the scientific rationale behind the methodologies and applications, empowering researchers to leverage this compound in their drug discovery endeavors.
Part 2: Scientific Integrity & Logic
Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] Its chemical structure consists of a thiophene ring substituted at the 3-position with a carbohydrazide functional group (-CONHNH₂).
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 39001-23-5[2] |
| Molecular Formula | C₅H₆N₂OS[2] |
| Molecular Weight | 142.18 g/mol [2] |
| SMILES | C1=CSC=C1C(=O)NN[2] |
| InChI | InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8)[2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the hydrazinolysis of an appropriate ester precursor, typically ethyl thiophene-3-carboxylate. This reaction is favored for its high yield and relatively straightforward procedure.
Experimental Protocol:
Materials:
-
Ethyl thiophene-3-carboxylate
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
A solution of ethyl-3-thiophene carboxylate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
Hydrazine monohydrate (10 equivalents) is added to the solution.[3]
-
The reaction mixture is heated to reflux and maintained at this temperature overnight.[3]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford a white solid.[3]
Causality Behind Experimental Choices:
-
The large excess of hydrazine monohydrate is used to drive the reaction to completion and to minimize the formation of the undesired N,N'-diacylhydrazine byproduct.
-
Ethanol is a suitable solvent as it readily dissolves the starting ester and is compatible with the reaction conditions.
-
Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data:
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the thiophene ring protons and the hydrazide protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the carbohydrazide group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical shifts of the carbon atoms in the thiophene ring and the carbonyl carbon of the hydrazide group.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H and C=O stretching vibrations of the hydrazide moiety, as well as vibrations associated with the thiophene ring.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ would be observed at m/z 142.[4]
Chemical Reactivity and Applications in Drug Development
This compound serves as a versatile synthon for the construction of a wide array of heterocyclic compounds with potential therapeutic applications. The hydrazide functional group is a key reactive site, readily undergoing condensation reactions with aldehydes, ketones, and other electrophiles to form hydrazones and other derivatives.
Anticancer Applications: Derivatives of this compound have demonstrated significant potential as anticancer agents.[5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3][5]
-
Kinase Inhibition: Many thiophene-based compounds act as inhibitors of various protein kinases, including tyrosine kinases and Pim-1 kinase.[3][5] By blocking the activity of these enzymes, they can disrupt signaling pathways that are essential for tumor growth and angiogenesis. For instance, certain derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6]
Diagram of Kinase Inhibition Pathway:
Caption: Mechanism of action of this compound derivatives as kinase inhibitors.
Antimicrobial Applications: Thiophene-hydrazone derivatives have also emerged as a promising class of antimicrobial agents. Their mechanism of action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[7] Some studies suggest that these compounds can increase membrane permeability in bacteria.[7]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2]
GHS Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, clothing, and eye protection.
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor.
Part 3: Visualization & Formatting
This guide has incorporated structured tables for data presentation, detailed step-by-step methodologies for the synthesis, and Graphviz diagrams to illustrate the synthetic workflow and a key mechanism of action. These visual aids are designed to enhance the clarity and accessibility of the technical information for the intended scientific audience.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Senior Application Scientist's Guide to Key Starting Materials for Heterocyclization Reactions
Introduction: The Architectural Blueprint of Bioactive Molecules
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Their cyclic structures, incorporating atoms other than carbon, bestow unique three-dimensional conformations and electronic properties that are instrumental in molecular recognition and function. From the life-saving efficacy of pharmaceuticals to the vibrant hues of organic dyes, the strategic synthesis of these scaffolds is a paramount concern for the modern chemist.
At the heart of this synthetic endeavor lies the selection of appropriate starting materials. These are not mere reactants; they are the foundational synthons, the architectural blueprints from which complex heterocyclic systems are constructed. The inherent reactivity and functional group arrangement of a starting material dictate the entire course of a heterocyclization reaction, influencing efficiency, regioselectivity, and the ultimate structural outcome.
This in-depth guide eschews a simplistic overview, instead focusing on the core principles and field-proven applications of the most pivotal classes of starting materials. As researchers, scientists, and drug development professionals, understanding the causality behind the selection of a specific starting material is as crucial as the procedural steps themselves. We will explore the electronic and steric factors that govern their reactivity and delve into the cornerstone reactions that have become indispensable tools in the synthetic chemist's arsenal. This document is designed not as a static protocol book, but as a dynamic guide to empower rational design and experimental success in the synthesis of novel heterocyclic entities.
The Workhorse: 1,3-Dicarbonyl Compounds
Pillar of Expertise: The Power of Dual Reactivity
1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are arguably the most versatile and widely employed starting materials in heterocycle synthesis.[1][2][3] Their utility stems from a unique combination of electronic properties. The two electron-withdrawing carbonyl groups render the intervening α-methylene protons significantly acidic. This acidity facilitates easy deprotonation by a mild base, generating a stabilized enolate nucleophile. Concurrently, the carbonyl carbons themselves remain potent electrophilic sites. This dual nucleophilic/electrophilic character, often within the same molecule via keto-enol tautomerism, allows them to react with a vast array of binucleophiles and bielectrophiles to form a multitude of heterocyclic rings.
Cornerstone Reaction I: The Hantzsch Pyridine Synthesis
First reported in 1881 by Arthur Hantzsch, this multi-component reaction remains a cornerstone for the synthesis of dihydropyridines and pyridines, scaffolds found in numerous blockbuster drugs, including calcium channel blockers like nifedipine.[4][5] The classic Hantzsch synthesis involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester (e.g., ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[5][6]
Mechanistic Causality: The reaction's efficiency lies in its elegant convergence of two key intermediates. One molecule of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound.[5][6] Simultaneously, a second molecule of the β-keto ester reacts with ammonia to form a β-enamino ester. The crucial C-C bond-forming step is a Michael addition of the enamine onto the α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization and dehydration yield the 1,4-dihydropyridine core.[5][6] The driving force for the final, often separate, oxidation step is the formation of the highly stable aromatic pyridine ring.[4]
Diagram: Hantzsch Pyridine Synthesis Mechanism
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate [7]
-
Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (26.0 g, 0.2 mol), and ethanol (50 mL).
-
Reagent Addition: To the stirred solution, add propionaldehyde (7.25 g, 0.125 mol) followed by concentrated ammonium hydroxide (15 mL).
-
Reaction Conditions: Gently reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration through a Büchner funnel, wash with cold 50% aqueous ethanol (2 x 20 mL), and then with a small amount of cold diethyl ether.
-
Drying: Dry the product in a vacuum oven to yield the pure 1,4-dihydropyridine derivative.
Data Summary: Hantzsch Synthesis Variations [6][7]
| Aldehyde | β-Keto Ester | Nitrogen Source | Catalyst/Solvent | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | p-TSA / Aqueous Micelles (Ultrasonic) | 96%[4] |
| Propionaldehyde | Ethyl 3-oxopentanoate | Ammonium Acetate | Ethanol | ~85% |
| Formaldehyde | Methyl Acetoacetate | Ammonia | Methanol | ~75% |
| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Acetic Acid | ~90% |
Cornerstone Reaction II: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a foundational method for constructing the pyrazole ring system, a prevalent scaffold in pharmaceuticals such as the anti-inflammatory drug Celecoxib.[8][9] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][10][11]
Mechanistic Causality: The reaction proceeds via an initial, rapid condensation between one of the carbonyl groups of the dicarbonyl compound and the hydrazine to form a hydrazone intermediate.[8][9] The choice of which carbonyl reacts first can be influenced by steric and electronic factors, which is a key consideration when using unsymmetrical dicarbonyls. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine nucleophilically attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[8]
Diagram: Knorr Pyrazole Synthesis Mechanism
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 3. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. jk-sci.com [jk-sci.com]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
Thiophene Derivatives in Modern Drug Discovery: A Technical Guide to a Privileged Scaffold
Executive Summary: Thiophene, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its versatile biological activities.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl group have cemented its role in a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of thiophene derivatives in drug discovery, tailored for researchers and drug development professionals. We will dissect the synthetic methodologies, explore the vast pharmacological landscape, delve into critical structure-activity relationships (SAR), and examine the metabolic fate of these compounds. The narrative is grounded in field-proven insights, supported by detailed experimental protocols and authoritative references, to provide a comprehensive resource for harnessing the full potential of the thiophene scaffold.
The Thiophene Moiety: A Pillar of Medicinal Chemistry
The enduring success of thiophene in drug design is not accidental. It stems from a unique combination of physicochemical properties that make it an ideal building block for interacting with biological targets.
Chemical and Structural Properties: Thiophene (C₄H₄S) is an aromatic five-membered ring that is isosteric with benzene.[2] This similarity in size and shape allows it to mimic the phenyl ring at receptor sites, a fundamental strategy in medicinal chemistry.[2] However, the replacement of a -CH=CH- group in benzene with a sulfur atom introduces key differences:
-
Enhanced Polarity: The sulfur heteroatom alters the electronic distribution within the ring, increasing its polarity and potential for hydrogen bonding, which can lead to improved drug-receptor interactions.[1]
-
Modulated Metabolism: The sulfur atom provides a site for metabolic oxidation, which can influence the compound's pharmacokinetic profile, sometimes leading to beneficial bioactivation or, conversely, to the formation of reactive metabolites.[1][3]
-
Reactivity: The thiophene ring is generally more reactive than benzene in electrophilic substitution reactions, typically occurring at the C2 and C5 positions, providing versatile handles for chemical modification.[4]
The significance of this scaffold is underscored by its prevalence in marketed drugs. An analysis of FDA-approved pharmaceuticals ranks the thiophene moiety fourth among sulfur-containing drugs, with numerous approvals spanning a wide range of therapeutic areas.[1]
Synthesis and Chemical Manipulation of the Thiophene Core
The accessibility and chemical versatility of the thiophene ring are largely due to robust and well-established synthetic routes.
Key Synthetic Methodologies
Several classical methods are employed to construct the thiophene ring, each offering distinct advantages depending on the desired substitution pattern.
-
Paal-Knorr Thiophene Synthesis: This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[1][4][5] It is a direct and effective method for creating substituted thiophenes.
-
Gewald Aminothiophene Synthesis: A particularly powerful multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][6] This method provides direct access to highly functionalized 2-aminothiophenes, which are invaluable intermediates for further elaboration.[6]
-
Hinsberg Synthesis (Volhard–Erdmann Cyclization): This involves the reaction of a 1,4-dicarbonyl compound with a disulfide, leading to the formation of the thiophene ring.[1]
Below is a diagram illustrating the general workflow for synthesizing substituted thiophenes.
Caption: General synthetic pathways to thiophene derivatives.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
This protocol describes the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a common intermediate.[6]
Self-Validation System: The success of this reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirmed by the characterization of the product's physicochemical properties (e.g., melting point) and spectroscopic data (NMR, IR, Mass Spectrometry), which should match established values for the target compound.
Materials:
-
Ethyl cyanoacetate (0.05 mol)
-
Acetylacetone (0.05 mol)
-
Elemental Sulfur (0.06 mol)
-
Diethylamine (0.05 mol)
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Water bath
Procedure:
-
Mixing Reagents: In a round-bottom flask, combine equimolar amounts (0.05 mol) of ethyl cyanoacetate and acetylacetone. Begin stirring at room temperature.
-
Sulfur Addition: To the stirring mixture, add powdered elemental sulfur (0.06 mol).
-
Base Catalysis: Carefully add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.
-
Reaction Incubation: Heat the reaction mixture in a water bath to 40-50°C and maintain stirring for 4 hours. The progress can be monitored using TLC with an appropriate eluent system (e.g., ethyl acetate/n-hexane).
-
Crystallization: After 4 hours, remove the flask from the heat and allow it to stand at room temperature overnight. The product will typically crystallize out of the mixture.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from hot ethanol to yield the final compound.
The Broad Pharmacological Spectrum of Thiophene Derivatives
Thiophene derivatives have demonstrated efficacy across a remarkable range of therapeutic areas, leading to numerous FDA-approved drugs.[1][7] Their versatility is a testament to the scaffold's ability to be tailored to interact with diverse biological targets.
| Drug Name (Brand Name) | Therapeutic Class | Mechanism of Action (Primary) |
| Clopidogrel (Plavix) | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor. It is a prodrug requiring bioactivation of the thiophene ring.[1][3] |
| Prasugrel (Effient) | Antiplatelet | A newer-generation P2Y₁₂ ADP receptor inhibitor, also a prodrug requiring thiophene bioactivation.[1][3] |
| Olanzapine (Zyprexa) | Atypical Antipsychotic | Antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][7] |
| Tiotropium (Spiriva) | Anticholinergic (COPD) | Long-acting muscarinic antagonist (LAMA).[1] |
| Raltitrexed (Tomudex) | Anticancer | Inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[1][8] |
| Dorzolamide (Trusopt) | Antiglaucoma | Carbonic anhydrase inhibitor, reducing aqueous humor production.[1][7] |
| Suprofen | NSAID | Non-selective cyclooxygenase (COX) inhibitor.[1] (Largely withdrawn from oral use due to toxicity).[3] |
| Cefoxitin | Antibiotic | A second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] |
| Zileuton (Zyflo) | Anti-asthmatic | Inhibitor of 5-lipoxygenase (5-LOX), preventing leukotriene formation.[7][9] |
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Suprofen act primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7][9][10] Others, like Zileuton, target the lipoxygenase (LOX) pathway.[7]
-
Anticancer Therapy: Thiophene derivatives are a significant class of anticancer agents.[11][12] They exert their effects through various mechanisms, including the inhibition of critical enzymes like kinases and topoisomerase, disruption of microtubule function, and the induction of apoptosis.[13]
-
Central Nervous System (CNS) Disorders: The antipsychotic drug Olanzapine is a prominent example of a thiophene-containing drug that has had a major impact on the treatment of schizophrenia and bipolar disorder.[1][7]
-
Antimicrobial Agents: The thiophene ring is present in antibiotics like Cefoxitin and antifungals such as Sertaconazole, demonstrating its utility in combating infectious diseases.[1][7]
Decoding the Structure-Activity Relationship (SAR)
Understanding the SAR is fundamental to rational drug design. For thiophene derivatives, SAR studies reveal how modifications to the ring and its substituents influence biological activity, selectivity, and pharmacokinetic properties. While no universal SAR pattern exists, general principles have emerged for different target classes.[14]
-
Substitution Position: The chemical environment of the 2, 3, 4, and 5-positions of the thiophene ring is distinct. Often, substitution at the 2- and 5-positions is crucial for activity, as these positions are most electronically similar to the para-position of a benzene ring.
-
Nature of Substituents: The introduction of specific functional groups can dramatically alter efficacy. For instance, in many anti-inflammatory derivatives, the presence of carboxylic acids, esters, or amides is vital for interacting with the active sites of COX or LOX enzymes.[9] Similarly, for some anticancer agents, specific halogen or methyl groups can enhance cytotoxicity.[7]
The following diagram illustrates the concept of SAR on a generic thiophene scaffold.
Caption: Generalized Structure-Activity Relationship (SAR) map for a thiophene scaffold.
Metabolic Fate: Bioactivation and Toxicity
A critical consideration for drug development professionals is the metabolism of thiophene-containing compounds. The sulfur atom is susceptible to oxidation by cytochrome P450 enzymes, which can lead to different outcomes.[3]
-
Detoxification: Oxidation can lead to more polar metabolites that are readily excreted.
-
Planned Bioactivation (Prodrugs): In some of the most successful cases, metabolism is essential for the drug's activity. Antiplatelet agents like Clopidogrel and Prasugrel are prodrugs that are inactive until the thiophene ring is oxidized in the liver to form the active metabolite that inhibits the P2Y₁₂ receptor.[3]
-
Unintended Bioactivation (Toxicity): Conversely, oxidation can form reactive metabolites (RMs) like thiophene-S-oxides or epoxides. These RMs can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic drug toxicity. This mechanism was implicated in the renal toxicity observed with the NSAID Suprofen, leading to the withdrawal of its oral formulation.[3]
Understanding and predicting the metabolic fate of a thiophene derivative is therefore a self-validating system in drug design; early identification of potential bioactivation liabilities is crucial for developing safer medicines.
Caption: Metabolic pathways of thiophene derivatives, showing both therapeutic activation and toxicity routes.
Future Perspectives and Conclusion
The thiophene scaffold remains a highly valuable and versatile platform in drug discovery. Its unique properties have enabled the development of life-changing medicines across numerous disease areas. The future of thiophene-based drug design will likely focus on several key areas:
-
Enhanced Selectivity: Synthesizing derivatives with highly specific substitutions to improve selectivity for desired targets and reduce off-target effects.
-
Novel Therapeutic Targets: Applying the thiophene scaffold to new and challenging targets, such as in antiviral or neurodegenerative disease research.[15]
-
Computational Chemistry: Leveraging in silico methods, including molecular docking and machine learning, to predict the activity and metabolic fate of novel thiophene derivatives, thereby accelerating the design-synthesis-test cycle.[7]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. impactfactor.org [impactfactor.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kthmcollege.ac.in [kthmcollege.ac.in]
- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Scaffold: Leveraging Thiophene-3-carbohydrazide for the Synthesis of Novel Anticancer Agents
Introduction: The Prominence of the Thiophene Moiety in Oncology Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, thiophene, a sulfur-containing aromatic five-membered ring, has consistently emerged as a cornerstone for the development of potent and selective oncology therapeutics.[1][2] The thiophene nucleus is a bioisostere of the benzene ring, offering similar steric and electronic properties while providing additional sites for hydrogen bonding and metabolic modulation. This versatility has been exploited in the design of numerous approved and investigational drugs.[3][4]
This application note delves into the strategic utilization of a key thiophene-based building block, thiophene-3-carbohydrazide , in the synthesis of innovative anticancer agents. The carbohydrazide functional group serves as a versatile handle, enabling the construction of a diverse array of heterocyclic systems, including Schiff bases, pyrazoles, oxadiazoles, and triazoles, many of which have demonstrated significant antiproliferative activity.[5][6] We will explore the causality behind the synthetic choices, provide detailed, field-proven protocols, and discuss the mechanistic underpinnings of the resulting compounds' anticancer effects, with a focus on their roles as kinase inhibitors and disruptors of other critical cellular pathways.
The Strategic Advantage of this compound
This compound is a highly valuable starting material due to the reactive nature of the hydrazide group, which readily participates in condensation and cyclization reactions. This allows for the systematic and efficient generation of compound libraries with diverse pharmacophoric features, crucial for structure-activity relationship (SAR) studies. The thiophene ring itself can be further functionalized to fine-tune the physicochemical and biological properties of the final compounds.
Synthetic Pathways and Protocols
The following sections outline detailed protocols for the synthesis of various classes of anticancer agents derived from this compound and its analogs. The rationale behind each synthetic step is provided to offer a deeper understanding of the experimental design.
Synthesis of Tetrahydrobenzo[b]this compound Derivatives as Kinase Inhibitors
A notable strategy involves the use of a more complex, yet highly versatile, starting material: 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]this compound. This scaffold has been successfully employed in the synthesis of potent Pim-1 and c-Met kinase inhibitors.[1][5][7]
This protocol is adapted from the work of Mohareb et al., 2019.[1]
Rationale: This one-pot, three-component reaction, a variation of the Gewald reaction, efficiently constructs the core tetrahydrobenzo[b]thiophene scaffold. Cyclohexan-1,4-dione provides the carbocyclic ring, cyanoacetylhydrazine contributes the carbohydrazide moiety and a nitrile group that directs the cyclization, and elemental sulfur facilitates the thiophene ring formation.
Materials:
-
Cyclohexan-1,4-dione
-
Cyanoacetylhydrazine
-
Elemental sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of cyclohexan-1,4-dione (1.12 g, 10 mmol) in ethanol (30 mL), add cyanoacetylhydrazine (0.99 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol).
-
Add a catalytic amount of triethylamine (0.5 mL) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield the pure 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]this compound.
Rationale: The carbohydrazide group of the key intermediate is reacted with an active methylene compound, in this case, malononitrile, to construct a pyrazole ring. The pyrazole moiety is a common pharmacophore in kinase inhibitors.
Materials:
-
2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]this compound
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]this compound (2.53 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL) is treated with a few drops of piperidine.
-
The reaction mixture is refluxed for 6 hours.
-
The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized to afford the pure pyrazole derivative.
Workflow for the Synthesis of Thiophene-based Kinase Inhibitors
Caption: Synthetic workflow for thiophene-based kinase inhibitors.
Synthesis of this compound Schiff Bases
Schiff bases, or azomethines, are readily synthesized by the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. They are known to possess a wide range of biological activities, including anticancer properties.[8]
Rationale: This straightforward condensation reaction is a cornerstone of combinatorial chemistry for generating diverse libraries. The choice of the aldehyde or ketone allows for the introduction of various substituents to probe the structure-activity relationship. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.42 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another important class of heterocyclic compounds with demonstrated anticancer activity. They can be synthesized from carbohydrazides through various cyclization strategies.[9][10][11][12][13]
Rationale: This protocol involves the cyclodehydration of an N-acylhydrazide intermediate. Phosphorus oxychloride is a powerful dehydrating agent that facilitates the ring closure to form the stable 1,3,4-oxadiazole ring.
Materials:
-
This compound
-
Aromatic acid chloride (e.g., benzoyl chloride)
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Acylation: To a solution of this compound (1.42 g, 10 mmol) in pyridine (15 mL), add the aromatic acid chloride (10 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-cold water. The precipitated N-acylhydrazide is filtered, washed with water, and dried.
-
Cyclization: A mixture of the N-acylhydrazide (5 mmol) and phosphorus oxychloride (10 mL) is refluxed for 2 hours. After cooling, the reaction mixture is poured carefully onto crushed ice. The solid that separates out is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 1,3,4-oxadiazole derivative.
Synthetic Routes from this compound
Caption: Synthetic pathways from this compound.
Biological Evaluation and Anticancer Activity
The synthesized this compound derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.[14]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the IC₅₀ values for representative this compound derivatives against various cancer cell lines, as reported in the literature.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydrobenzo[b]thiophene | Compound 5b | A549 (Lung) | 7.2 | [1][5] |
| Tetrahydrobenzo[b]thiophene | Compound 5c | H460 (Lung) | 8.1 | [1][5] |
| Tetrahydrobenzo[b]thiophene | Compound 7d | HT-29 (Colon) | 6.5 | [1][5] |
| Tetrahydrobenzo[b]thiophene | Compound 11b | MKN-45 (Gastric) | 5.8 | [1][5] |
| Thiophene-3-carboxamide | Compound 16e | HCT116 (Colon) | 3.20 | [15] |
| Thiophene-3-carboxamide | Compound 14d | HCT116 (Colon) | 0.191 (VEGFR-2) | [11][16] |
| Indole-carbohydrazide | Compound 6i | COLO 205 (Colon) | 0.071 | [7][17] |
Note: The compound numbers are as designated in the cited literature.
Mechanism of Action: A Multifaceted Approach
This compound derivatives exert their anticancer effects through various mechanisms, often targeting multiple pathways involved in cancer progression.
Kinase Inhibition
A primary mechanism of action for many thiophene-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
Pim-1 and c-Met Kinases: Certain tetrahydrobenzo[b]this compound derivatives have shown potent inhibitory activity against Pim-1 and c-Met kinases.[1][5] Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, while c-Met is a receptor tyrosine kinase that plays a key role in cell motility, invasion, and angiogenesis.
-
VEGFR-2 and EGFR: Other thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[11][15][16][18] Inhibition of VEGFR-2 blocks tumor angiogenesis, thereby cutting off the tumor's blood supply. EGFR inhibition disrupts signaling pathways that drive cell proliferation.
Tubulin Polymerization Inhibition
Some this compound derivatives act as antimitotic agents by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin, a key component of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][17]
Mechanism of Action: Kinase Inhibition
Caption: Kinase inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, several key structural features have been identified:
-
Substitution on the Aromatic Ring: The nature and position of substituents on aromatic rings appended to the core scaffold significantly influence anticancer activity. Electron-withdrawing groups, such as halogens, on a phenyl ring attached to a pyrazole or Schiff base moiety often enhance potency.[6]
-
Heterocyclic System: The type of heterocycle constructed from the carbohydrazide group is a key determinant of the mechanism of action. For instance, certain pyrazole derivatives show potent kinase inhibition, while some indole-carbohydrazide analogs are effective tubulin polymerization inhibitors.[1][17]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach its intracellular target. A balance must be struck to ensure adequate solubility and permeability.[6]
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile scaffold for the synthesis of a wide range of novel anticancer agents. Its reactive carbohydrazide functionality allows for the facile construction of diverse heterocyclic systems, leading to compounds with multiple mechanisms of action, including the inhibition of key oncogenic kinases and the disruption of microtubule dynamics. The synthetic protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore this promising area of oncology research.
Future efforts should focus on the rational design of new derivatives based on a deeper understanding of their interactions with biological targets, aided by computational modeling and structural biology. The development of more selective and potent inhibitors with favorable pharmacokinetic profiles will be key to translating these promising preclinical findings into clinically effective cancer therapeutics.
References
- 1. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Guide to the Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole Derivatives
Abstract
The fusion of thiophene and pyrazole rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry and drug development.[1] These heterocyclic hybrids are recognized for their diverse biological activities, including antimicrobial and antioxidant properties. This document provides a comprehensive guide for the synthesis of novel 3-(thiophen-3-yl)-1H-pyrazole derivatives, starting from the readily accessible precursor, thiophene-3-carbohydrazide. We detail a robust and widely applicable protocol based on the Knorr pyrazole synthesis, involving the acid-catalyzed cyclocondensation with a 1,3-dicarbonyl compound.[2][3][4] This guide is designed for researchers and scientists, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Principle
The pyrazole nucleus is a cornerstone in the design of pharmacologically active agents.[5] Similarly, the thiophene ring, a bioisostere of the benzene ring, is known to enhance the therapeutic potential of molecules by modulating their electronic and pharmacokinetic properties.[1] The combination of these two heterocycles can lead to synergistic effects and novel biological activities.
The protocol described herein utilizes the classic Knorr pyrazole synthesis, first reported in 1883, which remains one of the most efficient methods for constructing the pyrazole ring.[3][4][6] The core of this reaction is the cyclocondensation of a hydrazine derivative (in this case, this compound) with a 1,3-dicarbonyl compound. The reaction is typically catalyzed by acid and proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[2][7]
Reaction Mechanism: The Knorr Pyrazole Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The acid-catalyzed reaction between this compound and an unsymmetrical 1,3-dicarbonyl, such as acetylacetone (2,4-pentanedione), proceeds through several key steps.
Causality of Mechanistic Steps:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of the carbohydrazide onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acid catalysis is critical here, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack.[6][7]
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a key hydrazone intermediate. This step is reversible and is driven forward by the removal of water or by the subsequent irreversible cyclization.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide (the -NH- group) then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable, aromatic pyrazole ring.[2] This final step is the primary driving force for the overall reaction.
The following diagram illustrates this pathway.
Caption: Figure 1: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocol
This protocol details the synthesis of 3,5-dimethyl-1-(thiophen-3-yl)-1H-pyrazole as a representative example, using this compound and acetylacetone.
Materials and Equipment
| Reagents & Materials | Grade/Purity | Supplier | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 23892-86-6 |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich | 123-54-6 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Ethanol (Absolute) | ≥99.5% | VWR | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | - | 141-78-6 |
| Hexanes | HPLC Grade | - | 110-54-3 |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
Acetylacetone: Flammable liquid and harmful if swallowed.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Ethyl Acetate / Hexanes: Highly flammable liquids.
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add absolute ethanol (20 mL) to the flask and stir to dissolve the solid. To this solution, add acetylacetone (1.10 g, 11.0 mmol, 1.1 equiv.) followed by 3-4 drops of glacial acetic acid to act as the catalyst.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the limiting reagent (this compound).
-
Work-up - Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 50 mL of ice-cold water while stirring. The product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL) to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. Record the final mass and calculate the percentage yield.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the synthesis protocol.
Characterization and Data Analysis
Confirmation of the synthesized product's structure and purity is essential. The following techniques are standard for characterizing novel pyrazole derivatives.[1][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expect characteristic signals for the thiophene ring protons, the pyrazole ring proton, and the methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Can identify key functional groups. The disappearance of the C=O stretch from the carbohydrazide (~1650 cm⁻¹) and the N-H stretches (~3200-3400 cm⁻¹) are key indicators of reaction completion.
-
MS (Mass Spectrometry): Confirms the molecular weight of the product, providing a crucial check of the molecular formula.
Table 2: Expected Characterization Data for 3,5-dimethyl-1-(thiophen-3-yl)-1H-pyrazole (Note: Data is predictive and should be confirmed experimentally.)
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| Melting Point | To be determined experimentally |
| ¹H NMR | δ (ppm): ~2.2 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~6.0 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 3H, thiophene-H) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₀N₂S |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Insufficient heating; Inactive catalyst. | Ensure reflux temperature is maintained. Add a few more drops of glacial acetic acid. Extend reaction time and monitor by TLC. |
| Oily Product / Failure to Precipitate | Product is soluble in the work-up mixture; Impurities present. | Try extracting the product with a suitable organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate. Attempt purification via column chromatography. |
| Impure Product after Recrystallization | Incorrect recrystallization solvent; Co-precipitation of starting materials. | Screen for a different solvent or solvent pair. Ensure the reaction has gone to completion before work-up. Consider silica gel column chromatography for purification. |
Conclusion
This application note provides a reliable and well-grounded protocol for the synthesis of thiophene-pyrazole derivatives via the Knorr pyrazole synthesis. By detailing the mechanistic rationale, experimental procedure, and characterization methods, this guide equips researchers with the necessary tools to successfully synthesize and validate these valuable heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Thiophene-3-carbohydrazide as a Privileged Scaffold for Kinase Inhibitor Development
Introduction: The Rise of Kinase Inhibitors and the Versatility of the Thiophene Scaffold
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized the treatment of various cancers and other diseases. A key strategy in the design of novel kinase inhibitors is the identification and optimization of "privileged scaffolds" – core molecular structures that can be readily modified to interact with the ATP-binding site of a diverse range of kinases.[2][3]
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such privileged scaffold. Its unique electronic properties and ability to form a variety of interactions, including hydrogen bonds and hydrophobic contacts, make it an attractive starting point for the design of kinase inhibitors.[4] When functionalized with a carbohydrazide group at the 3-position, the resulting thiophene-3-carbohydrazide core offers a versatile platform for the synthesis of a diverse library of derivatives with potent and selective kinase inhibitory activity.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in the development of novel kinase inhibitors. We will delve into the rationale for its use, provide detailed protocols for the synthesis of derivatives and their evaluation against key oncogenic kinases, and offer insights into the interpretation of results and strategies for lead optimization.
The this compound Scaffold: A Gateway to Diverse Kinase Inhibitors
The this compound moiety serves as an excellent synthetic handle for the construction of various heterocyclic systems. The carbohydrazide group is highly reactive and can be readily cyclized with a variety of reagents to generate a wide array of derivatives, including pyrazoles, triazoles, and thiazoles.[5][6][7] This synthetic tractability allows for the rapid exploration of chemical space around the core scaffold, facilitating the identification of compounds with optimal binding affinity and selectivity for the target kinase.
A notable example is the use of 4,5,6,7-tetrahydrobenzo[b]this compound as a key intermediate. Derivatives of this compound have shown significant inhibitory activity against a panel of important cancer-related kinases, including c-Met, Pim-1, VEGFR-2, and EGFR.[5][6]
Key Kinase Targets for this compound Derivatives
Dysregulation of the following kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in a variety of solid tumors.[8]
-
Pim-1: A serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors, where it promotes cell survival and proliferation.[9]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overexpression or mutation is a driving force in several cancers, including non-small cell lung cancer and colorectal cancer.
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols: From Synthesis to Kinase Inhibition Assays
The following sections provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and its subsequent evaluation in in vitro kinase assays.
Protocol 1: Synthesis of a Tetrahydrobenzo[b]this compound Derivative
This protocol is based on the synthetic strategies reported by Mohareb et al. (2019) and serves as a general guideline for the synthesis of this class of compounds.[5][6][7]
Workflow for Synthesis of a this compound Derivative:
Caption: General workflow for the synthesis of a this compound derivative.
Materials:
-
Cyclohexanone
-
Cyanoacetylhydrazine
-
Elemental sulfur
-
Ethanol
-
Triethylamine
-
Aryl isothiocyanate
-
Appropriate solvents for reaction and recrystallization
Procedure:
-
Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]this compound:
-
In a round-bottom flask, dissolve cyclohexanone, cyanoacetylhydrazine, and elemental sulfur in ethanol.
-
Add a catalytic amount of triethylamine and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield the this compound core.
-
-
Synthesis of the Thiazole Derivative:
-
Dissolve the 2-amino-4,5,6,7-tetrahydrobenzo[b]this compound in a suitable solvent (e.g., dimethylformamide).
-
Add an equimolar amount of the desired aryl isothiocyanate.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate, wash with water, and purify by recrystallization or column chromatography.
-
Expertise & Experience: The choice of the aryl isothiocyanate in the second step is critical as it will determine the nature of the substituent on the final heterocyclic ring, which in turn will influence the compound's binding affinity and selectivity for different kinases. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl ring can significantly impact inhibitory potency.[11][12]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of this compound derivatives against a specific kinase using a luminescence-based assay that quantifies the amount of ADP produced. The ADP-Glo™ Kinase Assay (Promega) is a widely used and robust platform for this purpose.[1][13]
Materials:
-
Recombinant human kinase (e.g., c-Met, Pim-1, VEGFR-2, or EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically for each kinase.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
-
Trustworthiness: To ensure the validity of the results, each assay should include a positive control inhibitor with a known IC₅₀ value for the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific known inhibitor for the target kinase). This will confirm that the assay is performing as expected.
Data Presentation and Interpretation
The inhibitory activities of a series of this compound derivatives against a panel of kinases can be summarized in a clear and concise table for easy comparison.
Table 1: Inhibitory Activity (IC₅₀, nM) of Representative this compound Derivatives
| Compound ID | c-Met | Pim-1 | VEGFR-2 | EGFR |
| Thiophene-A | 50 | >10,000 | 250 | 1500 |
| Thiophene-B | 15 | 500 | 75 | 800 |
| Thiophene-C | >10,000 | 80 | >10,000 | >10,000 |
| Thiophene-D | 120 | 2500 | 30 | 50 |
| Staurosporine | 5 | 10 | 8 | 6 |
Note: The IC₅₀ values presented here are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Results:
-
Potency: A lower IC₅₀ value indicates a more potent inhibitor.
-
Selectivity: By comparing the IC₅₀ values across a panel of kinases, the selectivity of each compound can be assessed. For example, Thiophene-A shows good potency and selectivity for c-Met over the other kinases tested. Thiophene-C is a potent and selective Pim-1 inhibitor. Thiophene-D exhibits dual inhibitory activity against VEGFR-2 and EGFR.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of the derivatives with their corresponding IC₅₀ values, researchers can deduce the SAR. This information is crucial for guiding the design of more potent and selective inhibitors. For instance, if Thiophene-B has a specific substituent that is absent in Thiophene-A, and Thiophene-B is more potent against VEGFR-2, this suggests that the substituent is important for VEGFR-2 inhibition.
Mechanism of Action and Lead Optimization
Most small molecule kinase inhibitors that target the ATP-binding site are classified as Type I inhibitors. These inhibitors typically form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. The thiophene scaffold is well-suited to participate in such interactions.
Further optimization of lead compounds identified from the initial screen should focus on improving potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This can be achieved through:
-
Structure-Based Drug Design: If a crystal structure of the target kinase in complex with a lead compound is available, it can provide valuable insights into the binding mode and guide the design of modifications to enhance affinity.
-
SAR-Guided Synthesis: Systematically modifying the substituents on the thiophene and the appended heterocyclic rings can help to identify key interactions and optimize the inhibitor's properties.
-
Selectivity Profiling: Promising lead compounds should be screened against a broader panel of kinases to assess their off-target effects and ensure a favorable safety profile.
Conclusion
The this compound scaffold represents a versatile and synthetically accessible starting point for the development of novel kinase inhibitors. Its ability to be readily derivatized into a wide range of heterocyclic systems allows for the effective exploration of the chemical space around the kinase ATP-binding site. The protocols and insights provided in this application note offer a robust framework for researchers to utilize this privileged scaffold in their drug discovery efforts, from initial synthesis and screening to lead optimization. By combining rational design, efficient synthesis, and rigorous biological evaluation, the this compound scaffold holds significant promise for the discovery of the next generation of targeted cancer therapies.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay [promega.sg]
Application Notes & Protocols: Thiophene-3-carbohydrazide as a Versatile Precursor for the Synthesis of Biologically Active 1,2,4-Triazoles
Introduction: The Strategic Fusion of Thiophene and Triazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. The thiophene ring, a five-membered sulfur-containing heterocycle, is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, contributing to a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Similarly, the 1,2,4-triazole nucleus is a key pharmacophore found in a multitude of therapeutic agents, renowned for its potent antifungal, antiviral, and anticancer properties.[5][6][7][8]
The hybridization of these two moieties into a single molecular entity has yielded compounds with synergistic or enhanced biological profiles.[9][10] Thiophene-triazole derivatives are actively investigated for their significant potential as antimicrobial, anti-proliferative, and anti-inflammatory agents.[5][11][12][13] At the heart of this synthetic endeavor lies thiophene-3-carbohydrazide , a highly versatile and reactive precursor. Its hydrazide functional group serves as the ideal nucleophilic starting point for constructing the 1,2,4-triazole ring through various cyclization strategies.
This guide provides an in-depth exploration of the chemical principles, mechanistic pathways, and detailed experimental protocols for leveraging this compound in the synthesis of substituted 1,2,4-triazoles, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: Constructing the 1,2,4-Triazole Ring
The conversion of a carbohydrazide to a 1,2,4-triazole requires the introduction of a one-carbon and a one-nitrogen unit, or a pre-formed C-N unit, followed by intramolecular cyclization. This compound's terminal -NH2 group provides the initial nucleophilic site for reaction, while the adjacent -NH- group facilitates the subsequent ring-closing step. Below, we detail two of the most robust and widely employed synthetic methodologies.
Pathway A: Synthesis via Thiosemicarbazide Intermediate
This is arguably the most common route for accessing 4-substituted-3-thiol-1,2,4-triazoles. The reaction proceeds in two distinct, high-yielding steps:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of an isothiocyanate (R-N=C=S). This forms a linear N-acylthiosemicarbazide intermediate. The choice of isothiocyanate directly determines the substituent at the N4 position of the resulting triazole ring.
-
Base-Catalyzed Cyclodehydration: In the presence of a base, such as aqueous sodium hydroxide (NaOH), the most acidic proton (typically on the nitrogen adjacent to the thiocarbonyl) is removed. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the original hydrazide moiety. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic 1,2,4-triazole-3-thione ring.[5][6]
Caption: Pathway A: Triazole synthesis via an N-acylthiosemicarbazide intermediate.
Pathway B: Synthesis via Dithiocarbazate Intermediate
This pathway is exceptionally useful for synthesizing 4-amino-1,2,4-triazoles, which are themselves valuable building blocks for more complex fused heterocyclic systems.
-
Dithiocarbazate Formation: this compound reacts with carbon disulfide (CS2) in the presence of a strong base like potassium hydroxide (KOH). The hydrazide's terminal nitrogen attacks the CS2, and the base facilitates the formation of a stable potassium dithiocarbazate salt.
-
Cyclization with Hydrazine: The dithiocarbazate intermediate is then heated with hydrazine hydrate (N2H4·H2O). The hydrazine acts as a dinucleophile. One nitrogen displaces the potassium hydrosulfide (or H2S is eliminated), and the other nitrogen attacks the carbonyl-like carbon, leading to cyclization and the formation of the 4-amino-5-(thiophen-3-yl)-1,2,4-triazole-3-thione.[14]
Caption: Pathway B: Synthesis of 4-amino triazoles via a dithiocarbazate salt.
Detailed Experimental Protocols
Note: Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be observed. All procedures involving volatile or noxious reagents should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-(4-Fluorophenyl)-5-(thiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Representative Example for Pathway A)
This two-step protocol is adapted from established methodologies for the synthesis of analogous compounds.[6]
Step 1a: Synthesis of 2-(Thiophene-3-carbonyl)-N-(4-fluorophenyl)hydrazine-1-carbothioamide
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.42 g, 10 mmol) and absolute ethanol (30 mL).
-
Reagent Addition: To the resulting suspension, add 4-fluorophenyl isothiocyanate (1.53 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white crystalline precipitate that forms is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol (2 x 10 mL) and dry it under vacuum. The resulting thiosemicarbazide intermediate is typically of sufficient purity for the next step.
Step 1b: Cyclization to 4-(4-Fluorophenyl)-5-(thiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Setup: Suspend the dried thiosemicarbazide intermediate from Step 1a (2.95 g, 10 mmol) in an aqueous solution of sodium hydroxide (8% w/v, 40 mL) in a 100 mL round-bottom flask.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The suspension will gradually dissolve as the cyclization proceeds.
-
Work-up: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify it to pH 5-6 with cold, dilute hydrochloric acid (e.g., 2N HCl). This step must be done slowly in a fume hood as H2S gas may be evolved.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the title compound as a pure crystalline solid.
Protocol 2: Synthesis of 4-Amino-5-(thiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Pathway B)
This protocol is a robust method for creating the versatile 4-amino triazole precursor.
-
Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, dissolve potassium hydroxide (1.12 g, 20 mmol) in absolute ethanol (50 mL). Add this compound (1.42 g, 10 mmol) to this solution.
-
Dithiocarbazate Formation: Cool the mixture to below 10°C in an ice bath. Add carbon disulfide (1.52 g, 20 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Intermediate Isolation (Optional but Recommended): Dilute the reaction mixture with anhydrous ether (100 mL). The precipitated potassium dithiocarbazate salt can be filtered, washed with ether, and dried.
-
Cyclization: To a suspension of the potassium salt (or the entire reaction mixture from step 2) in water (20 mL), add hydrazine hydrate (99-100%, 2 mL, approx. 40 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. H2S gas will evolve (perform in a fume hood). Continue refluxing for 4-5 hours until the evolution of H2S ceases (can be tested with lead acetate paper).
-
Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid or 10% acetic acid to pH 5-6.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash extensively with cold water, and dry. Recrystallize from an appropriate solvent like ethanol to yield the pure 4-amino triazole product.
Data Summary and Characterization
The successful synthesis of these triazoles can be confirmed by standard analytical techniques. The following table summarizes expected data for representative products.
| Compound Name | Synthetic Pathway | Typical Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| 4-(4-Fluorophenyl)-5-(thiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | A | 75-85 | >200 | 3100-3200 (N-H), 1600 (C=N), 1250-1300 (C=S) | 13.5-14.0 (s, 1H, NH), 7.2-8.0 (m, Ar-H & Thiophene-H) |
| 4-(Phenyl)-5-(thiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | A | 80-90 | >200 | 3100-3250 (N-H), 1595 (C=N), 1260-1310 (C=S) | 13.6 (br s, 1H, NH), 7.1-7.9 (m, Ar-H & Thiophene-H) |
| 4-Amino-5-(thiophen-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | B | 70-85 | 155-157 | 3300, 3180 (NH₂), 3090 (N-H), 1610 (C=N), 1280 (C=S) | 13.6 (s, 1H, SH/NH), 7.0-7.5 (m, 3H, Thiophene-H), 5.6 (s, 2H, NH₂) |
Note: Data is representative and adapted from literature values for analogous thiophene-2-yl and other aryl derivatives. Actual results may vary.[5]
Applications and Scope for Further Derivatization
The synthesized 5-(thiophen-3-yl)-1,2,4-triazoles are not merely final products but also valuable intermediates for creating a broader library of compounds. Their biological significance is well-documented, with many analogs exhibiting potent antimicrobial and anti-proliferative activities.[5][6][11][13][15]
The functional handles on the synthesized triazoles open avenues for further chemical modification:
-
Thiol Group (-SH): The triazole-3-thione exists in tautomeric equilibrium with its thiol form. The sulfur atom is a potent nucleophile and can be easily S-alkylated or S-acylated to introduce diverse side chains. It is also a key component in the synthesis of fused systems like triazolo[3,4-b][9][11][16]thiadiazoles.[11]
-
Amino Group (-NH₂): The 4-amino group on products from Pathway B is highly reactive. It can be converted into Schiff bases by reaction with aldehydes, acylated, or used as a nucleophile to construct fused triazolothiadiazines.[17][18]
Caption: Potential derivatization pathways from synthesized thiophene-triazoles.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kthmcollege.ac.in [kthmcollege.ac.in]
- 13. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines by a C–C ring cyclization under mild conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Thiophene-3-carbohydrazide as a Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles
Abstract
Thiophene-containing heterocycles are cornerstones in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] This application note details the strategic use of thiophene-3-carbohydrazide as a highly versatile and efficient starting material for the synthesis of diverse, drug-like heterocyclic scaffolds. We provide the mechanistic rationale and detailed, field-proven protocols for the synthesis of thiophene-appended pyrazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These protocols are designed for researchers, medicinal chemists, and drug development professionals to facilitate the rapid generation of compound libraries for screening and lead optimization.
The Strategic Importance of the this compound Synthon
This compound is an exemplary building block in heterocyclic synthesis due to its distinct electronic and structural features. The thiophene ring acts as a bioisostere for the phenyl ring, often improving the pharmacokinetic profile of a molecule, while the carbohydrazide moiety provides multiple reactive centers for cyclization reactions.[2]
Causality of Reactivity: The synthetic utility of this compound is primarily dictated by the nucleophilic character of its hydrazide functional group.
-
Terminal Amine (-NH₂): This primary amine is a potent nucleophile, readily attacking electrophilic centers such as carbonyl carbons and the carbon of isothiocyanates.
-
Secondary Amine (-NH-): This nitrogen atom also participates in cyclization reactions, often after the initial reaction of the terminal amine.
-
Carbonyl Group (C=O): While less reactive than the nitrogen centers, the carbonyl group can participate in condensation and cyclization reactions under specific conditions.
This arrangement of reactive sites allows for controlled, sequential reactions to build five-membered heterocyclic rings with high regioselectivity.
Figure 1: Reactive centers of this compound.
Core Synthetic Pathways and Protocols
The following sections provide detailed protocols for synthesizing three major classes of heterocycles from this compound. These methods are chosen for their reliability, high yields, and broad applicability.
Synthesis of Thiophene-Appended Pyrazoles via Knorr Cyclization
The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic and robust method for pyrazole synthesis.[3][4] The mechanism involves an initial acid-catalyzed condensation of the terminal amine onto one of the carbonyls to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the secondary amine onto the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.
Figure 2: Workflow for Thiophene-Appended Pyrazole Synthesis.
Protocol: Synthesis of 3,5-dimethyl-1-(thiophen-3-ylcarbonyl)-1H-pyrazole
-
Reagents & Setup:
-
This compound (1.42 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add this compound, ethanol, and acetylacetone.
-
Add the glacial acetic acid catalyst to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Pour the concentrated mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole derivative.
-
Data Presentation: Representative Reactants and Conditions
| 1,3-Dicarbonyl Reactant | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| Acetylacetone | Acetic Acid | Ethanol | 4-6 | 85-95 |
| Ethyl Acetoacetate | Acetic Acid | Ethanol | 6-8 | 80-90 |
| Dibenzoylmethane | HCl (cat.) | Ethanol | 8-10 | 75-85 |
Synthesis of Thiophene-Substituted 1,3,4-Thiadiazoles
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is a cornerstone reaction, providing a versatile intermediate for further functionalization. The reaction of a carbohydrazide with carbon disulfide in a basic medium proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclodehydration upon heating to yield the stable thiadiazole ring.[5][6]
Figure 3: Workflow for 1,3,4-Thiadiazole-2-thiol Synthesis.
Protocol: Synthesis of 5-(thiophen-3-yl)-1,3,4-thiadiazole-2-thiol
-
Reagents & Setup:
-
This compound (1.42 g, 10 mmol)
-
Carbon Disulfide (CS₂) (0.91 g, 12 mmol)
-
Potassium Hydroxide (KOH) (0.67 g, 12 mmol)
-
Ethanol (95%, 40 mL)
-
Water (5 mL)
-
Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve KOH in ethanol in the round-bottom flask.
-
Add this compound to the basic solution and stir for 15 minutes until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise over 10 minutes.
-
After addition, allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 8-10 hours.
-
Monitor the reaction by TLC. The smell of H₂S may be noted.
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Acidify the solution to pH 5-6 with dilute hydrochloric acid.
-
A yellow or off-white precipitate will form. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to yield the pure product.
-
Synthesis of Thiophene-Functionalized 1,2,4-Triazoles
The conversion of carbohydrazides to 1,2,4-triazole-3-thiones is a highly efficient two-step, one-pot process. First, the carbohydrazide reacts with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate, upon treatment with a base, undergoes intramolecular cyclization with the elimination of a water molecule to form the desired triazole ring.[7][8]
Figure 4: Workflow for 1,2,4-Triazole-3-thiol Synthesis.
Protocol: Synthesis of 4-phenyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
-
Reagents & Setup:
-
This compound (1.42 g, 10 mmol)
-
Phenyl isothiocyanate (1.35 g, 10 mmol)
-
Sodium Hydroxide (8% aqueous solution, 20 mL)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL) with reflux condenser.
-
-
Procedure:
-
Step 1 (Thiosemicarbazide formation): Suspend this compound in ethanol in the flask. Add phenyl isothiocyanate and reflux the mixture for 2-3 hours. A white solid intermediate should form.
-
Step 2 (Cyclization): Cool the reaction mixture slightly and add the 8% NaOH solution.
-
Heat the mixture back to reflux for an additional 4-6 hours. The solution should become clear.
-
After the reflux period, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the solution with dilute hydrochloric acid until a precipitate forms (pH ~5).
-
Filter the solid product, wash it extensively with water, and dry it.
-
Recrystallize from ethanol to obtain the pure triazole derivative.
-
Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of biologically active compounds.[9]
-
Thiophene-Pyrazoles: Known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]
-
Thiophene-Thiadiazoles: This class of compounds exhibits significant antimicrobial, anticancer, and anticonvulsant activities.[13][14][15]
-
Thiophene-Triazoles: Many commercial drugs, particularly antifungals (e.g., Fluconazole), contain the 1,2,4-triazole core. Thiophene-triazole hybrids are actively researched for their potent antimicrobial and anticancer profiles.[7][16][17]
Conclusion
This compound is a powerful and economical synthon for constructing diverse and medicinally relevant heterocyclic systems. The protocols outlined in this note are robust, scalable, and utilize common laboratory reagents, providing an accessible pathway for chemists to generate novel compound libraries for biological screening. The inherent reactivity of the carbohydrazide moiety allows for predictable and high-yielding transformations into pyrazoles, thiadiazoles, and triazoles, making it an invaluable tool in modern drug discovery.
References
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. kthmcollege.ac.in [kthmcollege.ac.in]
- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Efficacy of 3-Amino-thiophene-2-carbohydrazide Derivatives
Introduction: The Emergence of Thiophene Scaffolds in Oncology
Cancer remains a formidable global health challenge, driving the urgent need for novel therapeutic agents that are both more effective and less toxic than current treatments.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiophene ring emerging as a particularly valuable scaffold.[3] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] The anticancer mechanisms of thiophene analogs are diverse, encompassing the inhibition of critical enzymes like topoisomerases and protein kinases, disruption of tubulin polymerization, and the induction of apoptosis.[1][2]
The 3-amino-thiophene-2-carbohydrazide core represents a "privileged structure" that can be readily modified to generate extensive libraries of derivative compounds. Specifically, the carbohydrazide moiety can be condensed with various aldehydes and ketones to form N-acylhydrazone derivatives, a substructure known for its wide pharmacological activities.[4][5] Recent studies have highlighted that derivatives of this scaffold show promising, selective anticancer activity against various cancer cell lines, including colon and breast cancer.[6][7][8] These compounds have been shown to target key oncogenic signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[7][8]
This guide provides a series of detailed application notes and step-by-step protocols designed for researchers in drug discovery and oncology. We will detail the methodologies for evaluating the in vitro anticancer potential of novel 3-amino-thiophene-2-carbohydrazide derivatives, from initial cytotoxicity screening to elucidating the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest.
Caption: General structure of 3-amino-thiophene-2-carbohydrazide derivatives.
Application Note 1: High-Throughput In Vitro Cytotoxicity Screening
Principle: The initial and most critical step in evaluating a new compound is to determine its cytotoxic potential against a panel of cancer cell lines.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Protocol 1: MTT Assay for IC₅₀ Determination
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[6][7]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-Amino-thiophene-2-carbohydrazide test derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the thiophene derivatives in complete culture medium from the DMSO stock. A typical final concentration range would be 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Self-Validation: Include vehicle control wells (medium with the highest concentration of DMSO used, typically <0.5%) and untreated control wells (medium only).
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
Example Data Presentation:
| Compound ID | Derivative 'R' Group | Cancer Cell Line | IC₅₀ (µM) |
| TH-01 | 4-fluorobenzylidene | HCT-116 (Colon) | 7.5 |
| TH-02 | 2,4-dichlorobenzamide | HCT-116 (Colon) | 3.2[8] |
| TH-03 | 4-methoxybenzylidene | MCF-7 (Breast) | 15.8 |
| TH-04 | Phenyl | MCF-7 (Breast) | 25.1[6] |
| Doxorubicin | Reference Drug | HCT-116 (Colon) | 0.8 |
Application Note 2: Elucidating Mechanism of Action - Apoptosis
Principle: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[12] Distinguishing apoptosis from necrosis is crucial. Apoptosis is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane in the early stages, and DNA fragmentation in later stages.[13] The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to quantify this process. Annexin V is a protein that binds with high affinity to PS, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13][14]
Caption: Cell fates as distinguished by Annexin V / PI staining.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Cells treated with the thiophene derivative at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
FITC Annexin V Apoptosis Detection Kit (containing FITC-conjugated Annexin V, PI solution, and Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the test compound as determined from the cytotoxicity assay. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with 1 mL of ice-cold PBS, centrifuging between washes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.
-
Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is essential for this step.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Self-Validation: Set up compensation controls using single-stained samples (FITC Annexin V only and PI only) to correct for spectral overlap. An unstained cell sample is used to set the baseline fluorescence.
-
Data Analysis:
-
The flow cytometer will generate a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI-): Necrotic cells (less common).
-
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the compound.
Application Note 3: Elucidating Mechanism of Action - Cell Cycle Arrest
Principle: Uncontrolled cell proliferation is a defining feature of cancer, resulting from a dysregulated cell cycle.[11] Many anticancer agents exert their effects by interrupting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing the cell from progressing to mitosis and division.[6] Cell cycle analysis can be performed by staining the DNA of fixed, permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[13] An accumulation of cells in a specific phase following treatment indicates cell cycle arrest.
Caption: The cell cycle and a potential G2/M arrest point.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the thiophene derivative at its IC₅₀ concentration for 24 hours.
-
Ice-cold 70% ethanol.
-
Ice-cold PBS.
-
PI/RNase Staining Buffer (e.g., from BD Biosciences).[14]
Procedure:
-
Cell Treatment and Harvesting: Seed and treat cells in 6-well plates as described previously. Collect all cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Causality: Cold ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA, while also preserving the cell's integrity for analysis.
-
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with cold PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer.
-
Self-Validation: The RNase in the buffer is critical to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
Data Analysis:
-
The output will be a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to untreated controls. A significant increase in the percentage of cells in one phase (e.g., G2/M) indicates that the compound induces cell cycle arrest at that checkpoint.[15]
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies [openaccess.bezmialem.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene-3-Carbohydrazide Derivatives as Advanced Corrosion Inhibitors
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and longevity of metallic structures across numerous industries. The economic and safety implications of corrosion necessitate the development of effective protective strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of modern corrosion management. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Thiophene-3-carbohydrazide and its derivatives have emerged as a highly promising class of corrosion inhibitors, particularly for the protection of steel in acidic environments commonly encountered in industrial cleaning, oil and gas production, and chemical processing.[1][2][3] Their efficacy stems from a unique molecular architecture that includes a thiophene ring, a carbohydrazide moiety, and the potential for various functional group substitutions. This combination of features facilitates strong adsorption onto metal surfaces through the presence of heteroatoms (sulfur, nitrogen, and oxygen) and π-electrons from the aromatic ring, which act as active centers for interaction.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of this compound derivatives as corrosion inhibitors. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each experimental choice.
I. Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives typically involves a multi-step process, starting from a commercially available thiophene precursor. A general synthetic pathway is outlined below. It is crucial to note that specific reaction conditions (solvents, temperatures, and catalysts) may need to be optimized for each derivative.
Reaction Scheme:
Caption: General synthesis pathway for this compound derivatives.
Protocol 1: Synthesis of a Representative this compound Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base derivative from this compound and a selected aldehyde or ketone.
Materials:
-
Thiophene-3-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate (80%)
-
Substituted aldehyde or ketone (e.g., salicylaldehyde)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve thiophene-3-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl thiophene-3-carboxylate.
-
-
Hydrazinolysis:
-
Dissolve the crude ester in absolute ethanol.
-
Add an equimolar amount of hydrazine hydrate.
-
Reflux the mixture for 8-12 hours, during which the solid this compound will precipitate.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry it to obtain pure this compound.
-
-
Schiff Base Formation:
-
In a flask, dissolve this compound in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone (e.g., salicylaldehyde).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The Schiff base derivative will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure derivative.
-
Characterization:
-
Confirm the structure of the synthesized derivative using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.
II. Mechanism of Corrosion Inhibition: Adsorption and Film Formation
The efficacy of this compound derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[4] This adsorption process can occur through two primary mechanisms:
-
Physisorption: Involves weak van der Waals forces and electrostatic interactions between the inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the formation of coordinate bonds between the heteroatoms (S, N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.[6] This results in a more stable and robust protective layer.
The presence of the thiophene ring, with its delocalized π-electrons, further enhances adsorption through π-π stacking interactions, contributing to a denser and more effective barrier.[5]
Inhibition Mechanism Workflow:
Caption: The mechanism of corrosion inhibition by this compound derivatives.
III. Experimental Evaluation of Corrosion Inhibitor Performance
A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor's performance. This typically involves a combination of electrochemical techniques, surface analysis, and theoretical calculations.
A. Electrochemical Measurements
Electrochemical methods provide rapid and quantitative insights into the corrosion process and the effectiveness of the inhibitor.[7] These experiments are typically conducted in a three-electrode electrochemical cell containing the corrosive solution, with and without the inhibitor.
Protocol 2: Potentiodynamic Polarization (PDP)
PDP is used to determine the corrosion current density (i_corr) and to classify the inhibitor as anodic, cathodic, or mixed-type.[8][9]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: metal specimen, counter electrode: platinum wire, reference electrode: saturated calomel electrode (SCE) or Ag/AgCl)
-
Corrosive solution (e.g., 1 M HCl)
-
Synthesized this compound derivative
Procedure:
-
Prepare the working electrode by polishing it to a mirror finish, followed by degreasing and rinsing.
-
Immerse the electrodes in the corrosive solution (with and without a specific concentration of the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Interpretation:
-
A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.
-
If the inhibitor primarily shifts the anodic branch of the Tafel plot to higher potentials, it is an anodic inhibitor.
-
If it primarily shifts the cathodic branch to lower potentials, it is a cathodic inhibitor.
-
If both branches are affected, it is a mixed-type inhibitor.[1][2]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the formation of the protective inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface.[10][11][12]
Procedure:
-
Use the same experimental setup as for PDP.
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response.
-
Analyze the data by plotting it as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[7]
-
Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Interpretation:
-
An increase in the diameter of the semicircle in the Nyquist plot and an increase in the R_ct value indicate the formation of a protective film and effective inhibition.
-
A decrease in the C_dl value suggests the adsorption of the inhibitor molecules on the metal surface, displacing water molecules.
B. Surface Analysis Techniques
Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor on the metal surface.[13][14]
Protocol 4: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
SEM and AFM are used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.
Procedure:
-
Immerse metal specimens in the corrosive solution (blank and with inhibitor) for a specified period (e.g., 24 hours).
-
Remove the specimens, rinse them gently with distilled water and a suitable solvent (e.g., acetone), and dry them.
-
Analyze the surface morphology of the specimens using SEM and AFM.
Interpretation:
-
The SEM and AFM images of the specimen from the blank solution will show a rough and damaged surface due to corrosion.
-
In the presence of an effective inhibitor, the surface will appear much smoother, indicating the formation of a protective layer that has mitigated the corrosive attack.[15][16]
C. Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor molecules and the metal surface, it is essential to study the adsorption isotherm.[17] The Langmuir adsorption isotherm is often found to be applicable for this compound derivatives.[1][18]
Protocol 5: Adsorption Isotherm Determination
Procedure:
-
Obtain the surface coverage (θ) values at different inhibitor concentrations from the inhibition efficiency data (θ = IE% / 100).
-
Plot C_inh / θ versus C_inh, where C_inh is the inhibitor concentration.
-
If a linear plot is obtained, the adsorption follows the Langmuir isotherm.
-
From the intercept of the linear plot, the adsorption equilibrium constant (K_ads) can be calculated.
-
The standard free energy of adsorption (ΔG°_ads) can then be calculated using the equation: ΔG°_ads = -RT ln(55.5 K_ads) where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.[19]
Interpretation:
-
The value of ΔG°_ads provides insight into the mechanism of adsorption. Generally, values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[20]
IV. Quantum Chemical Calculations: A Theoretical Approach
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of an inhibitor with its performance.[21][22][23] These calculations can provide insights into the electronic properties of the inhibitor molecules that govern their interaction with the metal surface.
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.[24][25]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[23]
-
Dipole Moment (μ): A higher dipole moment may favor the accumulation of the inhibitor molecules on the metal surface.
By calculating these parameters for a series of this compound derivatives, it is possible to predict their relative inhibition efficiencies and to design new inhibitors with enhanced performance.
Quantum Chemical Calculation Workflow:
Caption: Workflow for theoretical evaluation of corrosion inhibitors using quantum chemistry.
V. Data Presentation: Summarizing Key Findings
For clarity and comparative analysis, it is recommended to summarize quantitative data in a tabular format.
Table 1: Electrochemical Parameters for a this compound Derivative in 1 M HCl
| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | R_ct (Ω cm²) | C_dl (μF/cm²) | IE (%) (PDP) | IE (%) (EIS) |
| Blank | -450 | 500 | 50 | 150 | - | - |
| 1 x 10⁻⁵ | -445 | 150 | 180 | 100 | 70.0 | 72.2 |
| 5 x 10⁻⁵ | -440 | 75 | 400 | 70 | 85.0 | 87.5 |
| 1 x 10⁻⁴ | -430 | 30 | 950 | 45 | 94.0 | 94.7 |
| 5 x 10⁻⁴ | -425 | 20 | 1500 | 30 | 96.0 | 96.7 |
VI. Conclusion
This compound derivatives represent a versatile and highly effective class of corrosion inhibitors. Their performance is rooted in their unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive attack. A systematic evaluation, combining synthesis, electrochemical testing, surface analysis, and theoretical calculations, is crucial for understanding their inhibition mechanism and for the rational design of new, more potent inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for researchers to explore and harness the potential of these promising compounds in the ongoing battle against corrosion.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. thiophene 3-carbohydrazide derivatives EFM | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. scirp.org [scirp.org]
- 7. content.ampp.org [content.ampp.org]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcsi.pro [ijcsi.pro]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. content.ampp.org [content.ampp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. content.ampp.org [content.ampp.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. qcc.thequantuminsider.com [qcc.thequantuminsider.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Computational Study [frontiersin.org]
- 25. jocpr.com [jocpr.com]
Synthesis of 1,3,4-Thiadiazoles from Thiocarbohydrazides: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that has garnered immense interest from medicinal and synthetic chemists for decades.[1][2] This five-membered aromatic system, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a core structure in nucleic acids, which partly explains its broad spectrum of pharmacological activities.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological effects, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[4][5][6] The strong aromaticity of the ring contributes to its in vivo stability, often resulting in compounds with favorable pharmacokinetic profiles and reduced toxicity.[7]
Thiocarbohydrazide, a versatile and readily available starting material, serves as a cornerstone for the synthesis of a vast array of 2,5-disubstituted-1,3,4-thiadiazoles.[8][9] Its unique structure, featuring a central thiocarbonyl group flanked by two hydrazine moieties, provides multiple reactive sites for cyclization reactions. This guide offers a comprehensive overview of the primary synthetic strategies for constructing the 1,3,4-thiadiazole ring from thiocarbohydrazide, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis.
Core Synthetic Strategies: From Thiocarbohydrazide to Thiadiazole
The synthesis of 1,3,4-thiadiazoles from thiocarbohydrazide predominantly involves cyclocondensation reactions with various electrophilic partners. The choice of reactant dictates the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. The most common and effective methods involve reactions with:
-
Carboxylic Acids and Their Derivatives: A robust and widely used method for preparing 2,5-disubstituted-1,3,4-thiadiazoles.
-
Aldehydes: Leads to the formation of thiocarbohydrazones, which can be subsequently cyclized to afford thiadiazole derivatives.
-
Carbon Disulfide: A direct route to 2,5-dimercapto-1,3,4-thiadiazole, a key intermediate for further functionalization.
This guide will delve into the specifics of each of these synthetic pathways.
Method 1: Cyclocondensation with Carboxylic Acids
The reaction of thiocarbohydrazide with two equivalents of a carboxylic acid in the presence of a dehydrating agent is a classic and efficient method for the synthesis of symmetrical 2,5-disubstituted-1,3,4-thiadiazoles.
Mechanism and Rationale
The reaction proceeds through the initial formation of a 1,5-diacylthiocarbohydrazide intermediate. This intermediate then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic 1,3,4-thiadiazole ring.[10][11] The choice of a strong dehydrating agent is crucial to drive the reaction to completion. Common dehydrating agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and methanesulfonic acid.[7][12][13]
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from thiocarbohydrazide and carboxylic acids.
General Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
-
To a mixture of thiocarbohydrazide (1 mmol) and the desired carboxylic acid (2.2 mmol), add a dehydrating agent (e.g., phosphorus oxychloride, 5 mL) dropwise with cooling.
-
Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole.
Detailed Experimental Protocol: Synthesis of 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole
This protocol is adapted from established procedures for the synthesis of 2,5-diaryl-1,3,4-thiadiazoles.[2][14]
Materials:
-
Thiocarbohydrazide (1.06 g, 10 mmol)
-
4-Chlorobenzoic acid (3.44 g, 22 mmol)
-
Phosphorus oxychloride (POCl₃, 15 mL)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiocarbohydrazide (1.06 g, 10 mmol) and 4-chlorobenzoic acid (3.44 g, 22 mmol).
-
Place the flask in an ice bath and slowly add phosphorus oxychloride (15 mL) dropwise over 15 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux at 100-110 °C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice.
-
Stir the mixture for 30 minutes, then slowly neutralize with a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the dried solid from hot ethanol to afford pure 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole as white needles.
Expected Yield: 75-85%
Characterization Data (for 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole):
-
Appearance: White crystalline solid
-
Melting Point: 254-256 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.52 (d, J = 8.4 Hz, 4H, Ar-H), 7.98 (d, J = 8.4 Hz, 4H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 129.5, 129.8, 131.2, 138.1, 167.9.
-
IR (KBr, cm⁻¹): 3080 (Ar C-H), 1600 (C=N), 1485 (C=C), 1090 (C-Cl), 720 (C-S).
| Reactant Combination | Dehydrating Agent | Time (h) | Yield (%) | Reference |
| Thiocarbohydrazide + Benzoic Acid | POCl₃ | 4 | 88 | [2] |
| Thiocarbohydrazide + 2-Hydroxybenzoic Acid | POCl₃ | 5 | 82 | [2] |
| Thiocarbohydrazide + Dicarboxylic Acid | PPA | 6 | 75-85 | [8] |
Method 2: Reaction with Aldehydes followed by Oxidative Cyclization
This two-step approach involves the initial condensation of thiocarbohydrazide with aldehydes to form thiocarbohydrazones, which are then subjected to oxidative cyclization to yield 1,3,4-thiadiazole derivatives.[15][16]
Mechanism and Rationale
Thiocarbohydrazide readily condenses with two equivalents of an aldehyde to form a 1,5-bis(alkylidene/arylidene)thiocarbohydrazone.[16] This intermediate can then undergo oxidative cyclization using various oxidizing agents, such as ferric chloride (FeCl₃), iodine (I₂), or even under microwave irradiation in the presence of sulfur.[15][17] The oxidation facilitates the removal of two hydrogen atoms, leading to the formation of the aromatic thiadiazole ring.
Caption: Reaction pathway for the synthesis of 1,3,4-thiadiazoles via thiocarbohydrazone intermediates.
Detailed Experimental Protocol: Synthesis of 2,5-diphenyl-1,3,4-thiadiazole from Benzaldehyde
This protocol is a representative example of the oxidative cyclization of a thiocarbohydrazone.[15]
Step 1: Synthesis of 1,5-bis(benzylidene)thiocarbohydrazone
Materials:
-
Thiocarbohydrazide (1.06 g, 10 mmol)
-
Benzaldehyde (2.12 g, 20 mmol)
-
Ethanol (50 mL)
-
Glacial acetic acid (a few drops)
Procedure:
-
Dissolve thiocarbohydrazide (1.06 g, 10 mmol) in 30 mL of warm ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve benzaldehyde (2.12 g, 20 mmol) in 20 mL of ethanol.
-
Add the benzaldehyde solution to the thiocarbohydrazide solution, followed by a few drops of glacial acetic acid.
-
Reflux the mixture for 2 hours. A yellow precipitate will form.
-
Cool the reaction mixture to room temperature, filter the precipitate, wash with cold ethanol, and dry to obtain 1,5-bis(benzylidene)thiocarbohydrazone.
Step 2: Oxidative Cyclization to 2,5-diphenyl-1,3,4-thiadiazole
Materials:
-
1,5-bis(benzylidene)thiocarbohydrazone (from Step 1)
-
Ferric chloride (FeCl₃) (anhydrous, ~5 g)
-
Ethanol (50 mL)
Procedure:
-
Suspend the 1,5-bis(benzylidene)thiocarbohydrazone (from Step 1) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add anhydrous ferric chloride (~5 g) portion-wise to the suspension with stirring.
-
Reflux the reaction mixture for 3 hours. The color of the solution will change.
-
After cooling, pour the reaction mixture into 150 mL of cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2,5-diphenyl-1,3,4-thiadiazole.
Expected Yield: 60-70% (over two steps)
Method 3: Reaction with Carbon Disulfide
The reaction of thiocarbohydrazide with carbon disulfide is a straightforward method to synthesize 2,5-dimercapto-1,3,4-thiadiazole, a versatile intermediate for the preparation of various 2,5-disubstituted-1,3,4-thiadiazole derivatives.[18]
Mechanism and Rationale
In a basic medium (e.g., alcoholic KOH), thiocarbohydrazide reacts with carbon disulfide to form a dithiocarbazate salt. This intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the stable 2,5-dimercapto-1,3,4-thiadiazole. The mercapto groups can then be alkylated or otherwise functionalized.
Detailed Experimental Protocol: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole
Materials:
-
Thiocarbohydrazide (1.06 g, 10 mmol)
-
Potassium hydroxide (KOH) (1.12 g, 20 mmol)
-
Ethanol (50 mL)
-
Carbon disulfide (CS₂) (1.52 g, 20 mmol)
-
Dilute hydrochloric acid
Procedure:
-
Dissolve potassium hydroxide (1.12 g, 20 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add thiocarbohydrazide (1.06 g, 10 mmol) to the alcoholic KOH solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.52 g, 20 mmol) dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 6 hours.
-
Cool the reaction mixture and pour it into 100 mL of cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure 2,5-dimercapto-1,3,4-thiadiazole.
Expected Yield: 80-90%
Conclusion and Future Perspectives
Thiocarbohydrazide remains a highly valuable and versatile building block in heterocyclic synthesis. The methods outlined in this guide provide reliable and scalable routes to a wide variety of 1,3,4-thiadiazole derivatives. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The continued exploration of new reagents and reaction conditions, including microwave-assisted synthesis and the use of green solvents, will undoubtedly lead to even more efficient and environmentally benign methods for the preparation of these pharmacologically important molecules.[17][19] The inherent biological activity of the 1,3,4-thiadiazole nucleus ensures that the synthesis of novel derivatives will remain a vibrant and fruitful area of research for the foreseeable future.[1][20]
References
- 1. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 5. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. bu.edu.eg [bu.edu.eg]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of hydrazides
Welcome to the Technical Support Center for Hydrazide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of hydrazides. Hydrazides are crucial building blocks in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth, experience-driven answers to common problems and offers validated troubleshooting protocols to enhance the success of your experiments.
FAQ Section: Understanding Common Side Reactions
This section addresses the most frequently encountered issues during hydrazide synthesis, explaining the underlying mechanisms and providing immediate, actionable advice.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which appears to be a bis-acylhydrazine. What causes this and how can I prevent it?
A1: The formation of a 1,2-diacylhydrazine (a bis-hydrazide) is one of the most common side reactions, particularly when using highly reactive acylating agents like acyl chlorides or anhydrides.
Causality: This side reaction occurs when a second molecule of the acylating agent reacts with the newly formed hydrazide product. The monosubstituted hydrazide is still nucleophilic and can attack another equivalent of the electrophile. This is especially problematic under conditions where the local concentration of the acylating agent is high.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) relative to the acylating agent. This ensures the acylating agent is more likely to react with the starting hydrazine rather than the product hydrazide.
-
Slow Addition: Add the acylating agent (e.g., acyl chloride) dropwise to a solution of hydrazine at a reduced temperature (e.g., 0 °C). This technique keeps the instantaneous concentration of the electrophile low, favoring the formation of the mono-acylated product.[1]
-
Choice of Reagents: When starting from a carboxylic acid, using a coupling agent like dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can provide a milder, more controlled reaction that minimizes over-acylation.[2] For reactions starting from esters (hydrazinolysis), this side reaction is less common but can occur if the starting ester is highly activated or reaction temperatures are excessive.[3][4]
Q2: My reaction mixture has developed a strong color (yellow, brown, or purple), and my yield is low. What is happening to my hydrazine?
A2: The development of color often indicates the degradation of the hydrazine starting material or the hydrazide product through oxidation.[5] Hydrazine and its derivatives are susceptible to oxidation, especially in the presence of air (oxygen), heat, light, or trace metal impurities.[6][7]
Causality: The N-N bond in hydrazine can be cleaved, and the amino groups can be oxidized to form various byproducts, including diimide, nitrogen gas, and ammonia.[8][9][10] This process can be catalyzed by metal ions like Cu(II).[6] The resulting colored impurities can be difficult to remove from the final product.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purity of Reagents: Ensure high purity of both solvents and reagents to avoid metal catalysts that can promote oxidation.
-
Temperature Control: Avoid excessive heating, as high temperatures can accelerate decomposition pathways.
-
Storage: Store hydrazine and its derivatives under an inert atmosphere, protected from light, and at low temperatures.
Q3: I am observing an azine byproduct (R₂C=N-N=CR₂). Why does this form and how can I avoid it?
A3: Azine formation is a frequent side reaction when carbonyl compounds (aldehydes or ketones) are present, either as the starting material, a reagent, or an impurity.[11][12]
Causality: The reaction proceeds in two steps. First, one equivalent of hydrazine reacts with one equivalent of a carbonyl compound to form a hydrazone intermediate (R₂C=N-NH₂).[13][14] This hydrazone is still reactive and can condense with a second molecule of the carbonyl compound to yield the symmetrical azine.[13][15] This is more likely to occur if the carbonyl compound is in excess or if the reaction conditions (e.g., prolonged heating) favor the second condensation step.[13]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the hydrazine reagent (1.1-1.2 equivalents) to ensure the carbonyl compound is consumed in the formation of the initial hydrazone.[13]
-
Order of Addition: Add the carbonyl compound slowly to the hydrazine solution. This keeps the concentration of the carbonyl low, disfavoring the second reaction with the hydrazone intermediate.[13]
-
pH Control: Maintain a slightly acidic pH (around 4-6), which can catalyze hydrazone formation without strongly promoting azine formation or hydrolysis.[13]
Q4: My desired hydrazide seems to be converting into a 1,3,4-oxadiazole during the reaction or workup. How can I prevent this cyclization?
A4: The intramolecular cyclization of a diacylhydrazine intermediate or the reaction of a hydrazide with another carbonyl-containing molecule can lead to the formation of a stable 1,3,4-oxadiazole ring. While often a desired synthetic step, it can be an unwanted side reaction.[16][17]
Causality: This transformation typically requires dehydration. The presence of strong acids, dehydrating agents (e.g., POCl₃, SOCl₂, P₂O₅), or high temperatures can promote the cyclodehydration of a 1,2-diacylhydrazine intermediate to form the oxadiazole.[16] In some cases, oxidative conditions can also lead to oxadiazole formation directly from hydrazides and other precursors like methyl ketones.[18][19]
Mitigation Strategies:
-
Avoid Dehydrating Conditions: During workup and purification, avoid strongly acidic conditions or the use of reagents known to effect dehydration.
-
Temperature Management: Perform the reaction and purification at the lowest feasible temperature to disfavor the energetically demanding cyclization step.
-
Control Reaction Atmosphere: If oxidative cyclization is a concern, maintain an inert atmosphere.[19]
-
Purification Method: Choose purification methods like crystallization or chromatography under neutral conditions to avoid inducing cyclization on the column (e.g., with acidic silica gel).
Troubleshooting Guide: A-to-Z Workflow Solutions
When experiments fail, a systematic approach is crucial. This guide provides step-by-step protocols and a logical decision tree to diagnose and solve common problems in hydrazide synthesis.
Data Summary: Side Reactions & Solutions
| Side Reaction | Common Cause | Key Mitigation Strategy | Analytical Signature (e.g., MS) |
| 1,2-Diacylhydrazine | High local concentration of acylating agent; 1:1 stoichiometry. | Slow addition of acylating agent at low temp; use 1.1-1.5 eq. of hydrazine. | M + (RCO) - H |
| Oxidation/Degradation | Presence of O₂, metal ions, heat, or light. | Use inert atmosphere (N₂/Ar); degas solvents; control temperature. | Complex mixture; colored impurities. |
| Azine Formation | Excess of or impurity from carbonyl compounds. | Use slight excess (1.1-1.2 eq.) of hydrazine; slow addition of carbonyl. | (2M_carbonyl) + (M_hydrazine) - 2H₂O |
| 1,3,4-Oxadiazole | Dehydrating conditions (acid, heat); oxidation. | Avoid strong acids/heat in workup; maintain neutral pH. | M - H₂O (from diacylhydrazine) |
Experimental Protocols
Protocol 1: Synthesis from an Ester via Hydrazinolysis (Minimizing Side Reactions)
This protocol is optimized for the clean conversion of methyl or ethyl esters to hydrazides.[3][4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the ester (1.0 eq.).
-
Solvent: Add a suitable alcohol solvent (e.g., ethanol or methanol, ~5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (95-99%, 1.5 to 3.0 eq.) to the stirred solution at room temperature. A larger excess can help drive the reaction to completion for less reactive esters.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C). The reaction is often complete within 2-24 hours.
-
Causality Explained: Refluxing provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester carbonyl. The excess hydrazine helps to shift the equilibrium towards the product.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.
-
Self-Validation: This step is critical to prevent unnecessary heating that could lead to product degradation.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water or an anti-solvent (e.g., diethyl ether) to precipitate the hydrazide product.
-
Collect the solid by vacuum filtration, wash with cold water/anti-solvent, and dry under vacuum.
-
Protocol 2: Synthesis from a Carboxylic Acid via DCC/HOBt Coupling (Minimizing Diacylation)
This protocol provides a mild and controlled method for synthesizing hydrazides directly from carboxylic acids.[2]
-
Setup: In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C. You will observe the formation of a white precipitate (dicyclohexylurea, DCU).
-
Causality Explained: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization than the O-acylisourea itself.
-
-
Hydrazine Addition: Add a solution of the hydrazine (e.g., tert-butyl carbazate, 1.1 eq.) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Transfer the filtrate to a separatory funnel and perform an appropriate aqueous wash (e.g., with NaHCO₃ solution to remove unreacted acid, followed by a brine wash).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Mandatory Visualizations
Caption: Main vs. Side Reaction Pathways in Hydrazide Synthesis.
Caption: Decision Tree for Troubleshooting Hydrazide Synthesis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Azine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Azine Formation [quimicaorganica.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
How to improve the yield of Thiophene-3-carbohydrazide synthesis
Technical Support Center: Thiophene-3-carbohydrazide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. As a key building block in the development of various pharmacologically active agents, mastering the synthesis of this compound is crucial.[1][2][3] This document provides in-depth, experience-driven advice in a practical question-and-answer format.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses the most common problems encountered during the synthesis of this compound, focusing on the prevalent method of hydrazinolysis of a corresponding ester.
Q1: My reaction is incomplete. After several hours of reflux, TLC analysis still shows a significant amount of the starting ester. What's going wrong?
This is a classic issue of insufficient reaction drive. The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. To push the equilibrium towards the product, several factors must be optimized.
Causality & Solution:
-
Molar Ratio of Hydrazine: The most critical factor is the concentration of the nucleophile (hydrazine). A small excess is often insufficient. To ensure the reaction goes to completion, a large excess of hydrazine hydrate (typically 10 to 20 molar equivalents) should be used.[4] This high concentration statistically favors the reaction of the ester with hydrazine over any potential side reactions and drives the equilibrium forward according to Le Châtelier's principle.
-
Reaction Time & Temperature: While reflux in methanol or ethanol is standard, less reactive esters might require extended reaction times (from 3 to over 12 hours).[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, extending the reflux time is the first logical step.
-
Microwave-Assisted Synthesis: For a significant boost in reaction rate and yield, consider microwave irradiation. A published method for the synthesis of the 2-isomer demonstrated that the reaction of methyl thiophene-2-carboxylate with 5 equivalents of hydrazine monohydrate in methanol was complete in just 5 minutes, yielding the product at 86.7%.[5] This technique provides rapid, uniform heating that can dramatically reduce reaction times and improve efficiency.
Q2: My yield is low, and I've isolated a high-molecular-weight impurity. What is this byproduct and how can I prevent its formation?
The most likely culprit is the formation of an N,N'-diacylhydrazine derivative. This occurs when a molecule of the desired this compound product acts as a nucleophile and attacks a second molecule of the starting ester.
Causality & Solution:
-
Mechanism of Formation: This side reaction becomes significant when the concentration of hydrazine decreases relative to the ester and the newly formed carbohydrazide.
-
Prevention: The solution is the same as for driving the reaction to completion: use a large excess of hydrazine hydrate.[4] With hydrazine present in a much higher concentration than the carbohydrazide product, it remains the statistically dominant nucleophile, effectively suppressing the formation of the diacyl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for synthesizing this compound?
The most common and generally most effective starting material is an ester of Thiophene-3-carboxylic acid, typically methyl thiophene-3-carboxylate or ethyl thiophene-3-carboxylate .
-
Why an Ester? Esters are ideal substrates for hydrazinolysis. They are sufficiently reactive to react with hydrazine under moderate conditions (refluxing alcohol) but are generally stable enough to prevent the formation of significant side products, provided an excess of hydrazine is used.[6]
-
What about the Carboxylic Acid? Direct conversion from Thiophene-3-carboxylic acid is possible but requires an initial "activation" step. This route can, however, provide excellent yields under mild conditions if optimized. It involves converting the carboxylic acid into a more reactive species, such as an activated ester using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[6][7]
Q2: What are the optimal reaction conditions (solvent, temperature, workup)?
The optimal conditions depend slightly on the chosen route, but for the standard ester hydrazinolysis, the following are widely accepted:
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Methanol or Ethanol | These solvents readily dissolve both the ester and hydrazine hydrate and are suitable for reflux temperatures. Methanol is often preferred for its lower boiling point, which can simplify removal under reduced pressure.[4][5][8] |
| Temperature | Reflux (65-80 °C) | Heating the reaction mixture to the boiling point of the alcohol provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4] |
| Workup | Cooling & Filtration | Upon completion, the reaction mixture is typically cooled to room temperature or in an ice bath. The this compound product, being a solid, will often precipitate out of the solution.[4][5] The solid can then be collected by filtration. |
| Purification | Recrystallization | The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to remove any remaining impurities.[4] |
Q3: How can I reliably monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.[4][9]
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Good starting points are Ethyl Acetate/Hexane or Dichloromethane/Methanol systems. You will need to experiment to find a ratio that gives good separation between your starting ester and the more polar carbohydrazide product (which will have a lower Rf value).
-
Visualization: UV light (254 nm) is usually sufficient to visualize the thiophene ring. Staining with potassium permanganate can also be used.
Q4: What are the most critical safety precautions when working with hydrazine?
Hydrazine and its hydrate are hazardous materials and must be handled with extreme care.
-
Toxicity: Hydrazine is highly toxic, corrosive, and is listed as a suspected carcinogen.[10][11]
-
Handling: Always handle hydrazine hydrate in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check your institution's guidelines).
-
Quenching/Waste: Be aware of proper procedures for quenching and disposing of hydrazine-containing waste according to your institution's safety protocols.
Visualized Workflows and Pathways
Synthetic Pathways to this compound
Caption: Key synthetic routes to this compound.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocols
Protocol 1: Standard Hydrazinolysis of Methyl Thiophene-3-carboxylate
This protocol is based on the most common and straightforward method reported in the literature.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl thiophene-3-carboxylate (1.0 eq).
-
Reagent Addition: Add methanol or ethanol as the solvent (approx. 15-20 mL per gram of ester). To this solution, add hydrazine monohydrate (10.0 eq) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 3-12 hours. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Once the starting material is consumed, cool the reaction flask in an ice-water bath for 30-60 minutes. A white or off-white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove excess hydrazine, followed by a small amount of cold ethanol.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from hot ethanol to obtain pure this compound. An expected yield should be in the range of 80-95%.
Protocol 2: High-Yield Synthesis from Thiophene-3-carboxylic Acid via DCCI/HOBt Activation
-
Activation: In a round-bottom flask, dissolve Thiophene-3-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Coupling: Add a solution of N,N'-dicyclohexylcarbodiimide (DCCI) (1.1 eq) in the same solvent dropwise to the cooled mixture. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Hydrazinolysis: Transfer the filtrate containing the activated ester to a clean flask. Add hydrazine monohydrate (5.0 eq) and stir the mixture at room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography to obtain this compound. Yields via this method can exceed 90%.[6]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. inglomayor.cl [inglomayor.cl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 11. atamankimya.com [atamankimya.com]
Technical Support Center: Purification of Crude Thiophene-3-carbohydrazide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Thiophene-3-carbohydrazide. The purity of this compound is paramount for reliable downstream applications, from screening assays to synthetic derivatization. This document provides in-depth, field-proven troubleshooting advice and standardized protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Typically, synthesis involves the reaction of a Thiophene-3-carboxylic acid ester with hydrazine hydrate.[1] Common impurities may include:
-
Unreacted Starting Materials: Residual methyl or ethyl thiophene-3-carboxylate.
-
Hydrazine Salts: Excess hydrazine hydrate may form salts.
-
Diacyl Hydrazides: Symmetrically di-substituted hydrazides can form as byproducts.[2]
-
Degradation Products: Hydrazides can be susceptible to oxidation or hydrolysis, especially under harsh pH or temperature conditions.[3]
Q2: What are the key solubility characteristics of this compound?
A2: this compound is a polar molecule. It generally exhibits good solubility in polar protic solvents like ethanol and methanol, especially upon heating.[4][5] Its solubility is lower in less polar solvents like ethyl acetate and dichloromethane, and it is sparingly soluble in non-polar solvents such as hexanes. This solubility profile is crucial for selecting an appropriate recrystallization solvent system.[6]
Q3: Is this compound stable during purification and storage?
A3: Hydrazides are generally stable but can be sensitive to certain conditions. Prolonged exposure to strong acids or bases can catalyze hydrolysis.[3] Additionally, exposure to air and light can promote oxidation over long-term storage. For best results, store the purified, dry solid in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[3]
Q4: What analytical techniques are recommended to assess the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the number of components in the crude mixture. It is also vital for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect trace-level impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Purification Workflow Decision Guide
The choice of purification technique is critical and depends on the nature and quantity of impurities. This diagram provides a logical decision-making framework.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]
- 5. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability and proper storage conditions for Thiophene-3-carbohydrazide
Welcome to the technical support center for Thiophene-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound, along with troubleshooting advice for common experimental issues.
Introduction
This compound is a versatile heterocyclic compound widely used as a building block in medicinal chemistry and materials science. Its thiophene ring and carbohydrazide functional group make it a valuable precursor for the synthesis of various biologically active molecules and functional materials.[1] However, the inherent reactivity of these functional groups also makes the compound susceptible to degradation if not handled and stored correctly. Understanding the stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results.
This guide provides a comprehensive overview of the stability and proper storage conditions for this compound, presented in a question-and-answer format to directly address potential user concerns.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: How should I handle this compound in the laboratory to minimize degradation?
To ensure the integrity of the compound during experimental use, it is recommended to:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount quickly in a dry environment.
-
Reseal the container tightly and purge with an inert gas before returning to storage.
-
Avoid prolonged exposure to ambient air and light.
Q3: Is this compound sensitive to moisture?
Yes, the carbohydrazide functional group can be susceptible to hydrolysis. Therefore, it is crucial to store and handle the compound in a dry environment.
Q4: What are the known incompatibilities of this compound?
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.
Stability in Solution
Q5: How stable is this compound in solution?
The stability of this compound in solution depends on the solvent, pH, and storage conditions (temperature and light exposure). As a general guideline, solutions should be prepared fresh for optimal results. If storage is necessary, it is best to store them at low temperatures (e.g., -20°C) in a tightly sealed, light-protected container.
Q6: Which solvents are recommended for dissolving this compound?
The solubility of this compound in various organic solvents should be determined empirically for your specific application. Common solvents for similar compounds include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The stability in these solvents over time should be monitored.
Q7: My solution of this compound has changed color. Is it still usable?
A change in color, such as turning yellow or brown, often indicates degradation. The thiophene ring system can be susceptible to oxidation and other reactions that lead to colored byproducts. It is recommended to assess the purity of the discolored solution (e.g., by HPLC or TLC) before use. If significant degradation is observed, a fresh solution should be prepared.
Q8: What is the expected shelf-life of this compound solutions?
The shelf-life of this compound solutions is highly dependent on the solvent and storage conditions. There is no definitive published shelf-life. For critical applications, it is best practice to use freshly prepared solutions. If solutions must be stored, their stability should be validated over time for your specific experimental conditions.
Degradation Pathways
Q9: What are the likely degradation pathways for this compound?
Based on the chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The carbohydrazide moiety can hydrolyze, particularly under acidic or basic conditions, to yield thiophene-3-carboxylic acid and hydrazine.
-
Oxidation: The thiophene ring is susceptible to oxidation, which can be accelerated by air and light. This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the thiophene ring and other parts of the molecule.
Q10: How can I detect degradation of this compound?
Degradation can be monitored by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity and the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products if they are present in sufficient quantities.
Summary of Storage and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool (2-8 °C recommended) | Minimizes the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation by atmospheric oxygen. |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation of the thiophene ring. |
| Moisture | Store in a desiccator or dry environment | Prevents hydrolysis of the carbohydrazide group. |
| pH of Solutions | Neutral pH (if possible) | Hydrazides are more stable at neutral pH. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | These substances can catalyze degradation reactions. |
Experimental Protocol: Handling and Preparation of a Stock Solution
This protocol outlines the recommended procedure for handling solid this compound and preparing a stock solution to minimize degradation.
-
Acclimatization: Remove the container of this compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: In a chemical fume hood with low ambient light, quickly weigh the desired amount of the compound into a clean, dry vial.
-
Storage of Solid: Immediately reseal the original container, preferably after purging with an inert gas like argon or nitrogen, and return it to the recommended storage conditions.
-
Solubilization: Add the desired volume of a suitable, anhydrous solvent (e.g., DMSO) to the vial containing the weighed this compound.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Avoid excessive heating.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly capped amber vial at -20°C. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a logical workflow to troubleshoot common issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Troubleshooting Low Yield in Hydrazone Formation
Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of hydrazones. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields. This guide is structured to address specific issues through a detailed Troubleshooting Guide and a broader FAQ section, ensuring you have the expert insights needed for success.
Troubleshooting Guide: Addressing Specific Low-Yield Scenarios
This section directly tackles the most frequent problems that lead to low yields in hydrazone formation. Each question is designed to address a specific experimental observation.
Q1: I've mixed my aldehyde/ketone with the hydrazine derivative, but after hours, TLC analysis shows mostly unreacted starting materials. What's going wrong?
A1: This is a classic case of a stalled or exceedingly slow reaction. The root cause often lies in the reaction's pH or the inherent reactivity of your starting materials.
-
The Critical Role of pH: Hydrazone formation is acid-catalyzed.[1] A mildly acidic environment (typically pH 4-6) is required to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][3] However, if the pH is too low (below ~3), the hydrazine nucleophile itself becomes protonated, rendering it inactive and halting the reaction.[4]
-
Reactivity of Carbonyl Compounds: Steric hindrance around the carbonyl group can significantly slow down the reaction.[8] Additionally, electron-donating groups on the aromatic ring of an aldehyde or ketone can reduce the electrophilicity of the carbonyl carbon, making it less reactive. Conversely, electron-withdrawing groups tend to increase reactivity.[7]
-
Troubleshooting Step: For sterically hindered or electron-rich carbonyls, you may need to increase the reaction temperature, extend the reaction time, or consider using a more potent catalyst.
-
-
Catalyst Choice: While acetic acid is a common choice, it may not be optimal for all substrate combinations. Aniline and its derivatives are known to be effective nucleophilic catalysts for hydrazone formation.[4][9] More recently, water-soluble organocatalysts like anthranilic acid derivatives have been shown to provide significant rate enhancements, even at neutral pH.[3]
-
Troubleshooting Step: If acetic acid is ineffective, consider adding a catalytic amount of aniline or an anthranilic acid derivative to accelerate the reaction.
-
Q2: My reaction seems to work, but I'm isolating a significant amount of a byproduct with a higher molecular weight than my expected hydrazone. What is it and how can I prevent it?
A2: You are likely observing the formation of an azine , a common side product in hydrazone synthesis.[10] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[11][12] This is particularly prevalent when using unsubstituted hydrazine (H₂N-NH₂).
-
Mechanism of Azine Formation: The hydrazone product still possesses a nucleophilic -NH₂ group that can attack another carbonyl molecule, leading to the formation of a C=N-N=C linkage.
Caption: Formation of azine as a side product.
-
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the hydrazine derivative (1.1 to 1.2 equivalents) to ensure the carbonyl compound is the limiting reagent.[13]
-
Slow Addition: Add the aldehyde or ketone solution dropwise to the hydrazine solution. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second addition.[13]
-
Use of Substituted Hydrazines: Employing N-monosubstituted or N,N-disubstituted hydrazines will prevent azine formation as the resulting hydrazone will not have a free -NH₂ group.
-
Q3: I managed to form my hydrazone, but the yield drops significantly after workup and purification. Why is my product disappearing?
A3: The likely culprit is the hydrolysis of the hydrazone back to its starting components. Hydrazones are susceptible to hydrolysis, especially in the presence of water and acid.[14][15][16]
-
Hydrolytic Instability: The C=N bond of a hydrazone can be attacked by water, leading to the reformation of the carbonyl compound and hydrazine. This process is accelerated by acidic conditions which protonate the imine nitrogen, making the carbon more susceptible to nucleophilic attack.[17][18] Alkyl hydrazones are generally more prone to hydrolysis than aryl hydrazones.[18]
Caption: Acid-catalyzed hydrolysis of a hydrazone.
-
Troubleshooting Steps for Workup and Purification:
-
Neutralize Acid: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid catalyst.[13]
-
Anhydrous Conditions: Ensure all solvents used for workup and purification are anhydrous. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Purification Method: If performing column chromatography on silica gel (which is acidic), consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-volatile base like triethylamine. Alternatively, use basic alumina for chromatography.[19]
-
Storage: Store the purified hydrazone under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures to prevent degradation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation?
A1: Hydrazone formation is a two-step condensation reaction. The first step is the nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolamine intermediate. The second, and often rate-limiting step, is the acid-catalyzed dehydration of this intermediate to yield the hydrazone and a molecule of water.[8][20]
Q2: How do I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] Spot the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. The product hydrazone is typically less polar than the starting hydrazine.
Q3: What are the best solvents for hydrazone formation?
A3: Protic solvents like ethanol and methanol are commonly used as they are good at solvating the reactants.[6][11] However, the optimal solvent can be substrate-dependent. In some cases, aprotic solvents may be required. It is often beneficial to perform small-scale solvent screens to identify the best conditions for your specific reaction.
Q4: My hydrazone is an oil and difficult to purify. What should I do?
A4: Oily products can be challenging. If direct crystallization is not feasible, column chromatography is the next logical step.[2] If the product is still impure, consider converting the hydrazone to a crystalline derivative for purification, and then cleaving the derivative to regenerate the pure hydrazone. Trituration with a non-polar solvent like hexane can sometimes induce crystallization or wash away impurities.
Q5: Are there any safety concerns when working with hydrazines?
A5: Yes, many hydrazine derivatives are toxic and potentially carcinogenic.[21] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric and should be handled with extreme caution under an inert atmosphere.[13]
Quantitative Data Summary
The stability of the hydrazone bond is highly dependent on pH and its constituent aldehyde/ketone and hydrazine. The following table provides a summary of the hydrolytic stability of different hydrazones.
| Hydrazone Type | pH | Approximate Half-life | Reference(s) |
| Aliphatic Aldehyde-derived | 5.5 | < 2 minutes | [18] |
| Aliphatic Aldehyde-derived | 7.4 | 20 - 150 minutes | [18] |
| Aromatic Aldehyde-derived | 5.5 | > 48 hours | [18] |
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | [18] |
| Methylhydrazone | 7.0 | ~600-fold less stable than oxime | [9] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
-
Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add Hydrazine: To this solution, add the hydrazine derivative (1.05-1.1 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.[13]
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, or mixtures like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude hydrazone in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[2]
References
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erpublications.com [erpublications.com]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. Azine Formation [quimicaorganica.org]
- 13. Hydrazone synthesis [organic-chemistry.org]
- 14. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of Hydrazones and Prevention Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of hydrazone linkages. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing hydrazone stability.
Q1: What is hydrazone hydrolysis and why is it a critical issue?
Hydrazone hydrolysis is a chemical reaction in which the carbon-nitrogen double bond (C=N) of the hydrazone is cleaved by water, reverting the molecule to its constituent carbonyl (aldehyde or ketone) and hydrazine components.[1][2] This process is a major concern in drug development, where hydrazones are frequently used as pH-sensitive linkers to attach a therapeutic payload to a carrier, such as an antibody or polymer.[3][4][5] The linker's stability is paramount: it must be robust enough to prevent premature drug release in the bloodstream (neutral pH ~7.4) yet labile enough to release its payload within the acidic microenvironment of a tumor or inside cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3][]
Q2: What is the mechanism of hydrazone hydrolysis, and why is it acid-catalyzed?
The hydrolysis of hydrazones is a reversible process that is accelerated in acidic conditions.[7][8] The generally accepted mechanism involves two primary steps:
-
Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of one of the hydrazone's nitrogen atoms. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral carbinolamine intermediate.[7][9][10]
-
Intermediate Breakdown: The carbinolamine intermediate is unstable and subsequently breaks down, cleaving the C-N bond to release the original carbonyl compound and the hydrazine.[9][10]
Because the initial protonation step is crucial for facilitating the nucleophilic attack by water, the rate of hydrolysis significantly increases as the pH decreases.[11][12]
Q3: My hydrazone conjugate is hydrolyzing at neutral pH (e.g., pH 7.4). What factors could be responsible?
While hydrazones are generally more stable at neutral pH, significant hydrolysis can still occur.[7][11] The rate is highly dependent on the structure of the precursors:
-
Carbonyl Source: Hydrazones derived from aliphatic aldehydes are considerably less stable and more prone to hydrolysis at neutral pH compared to those derived from aromatic aldehydes.[1][7][13] The π-electrons from an aromatic ring conjugate with the C=N bond, increasing its stability.[7][13]
-
Electronic Effects: The presence of electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis even at neutral pH.[7] Conversely, electron-donating groups tend to enhance stability by making the imine carbon less electrophilic.[7]
-
Plasma Components: In biological studies, plasma components like proteins and enzymes can catalyze hydrolysis, leading to faster degradation than observed in a simple buffer solution at the same pH.[12]
Q4: How do steric and electronic effects of substituents influence hydrazone stability?
Substituents on both the carbonyl and hydrazine precursors have a profound impact on the stability of the resulting hydrazone linkage.
-
Electronic Effects: Electron-donating groups (e.g., alkoxy groups) on the aromatic ring of the aldehyde increase the electron density at the imine carbon, reducing its electrophilicity and thus decreasing the rate of nucleophilic attack by water.[1][7] Conversely, electron-withdrawing groups (e.g., nitro groups) decrease electron density, making the hydrazone more prone to hydrolysis.[7][12]
-
Steric Hindrance: Introducing bulky groups near the C=N bond can physically obstruct the approach of water molecules.[12][14] This steric hindrance slows the rate of hydrolysis. However, steric effects can be complex; in some cases, bulky groups can accelerate the breakdown of the tetrahedral intermediate, leading to inconsistent trends.[15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of hydrazone-linked molecules.
| Problem ID | Observed Issue | Potential Causes | Suggested Solutions & Explanations |
| HG-001 | Premature cleavage of the hydrazone linker is observed in plasma or buffer at neutral pH (~7.4). | 1. Inherently Labile Structure: The hydrazone may be derived from an aliphatic aldehyde or ketone, which are known to be less stable.[1] 2. Destabilizing Electronics: The presence of electron-withdrawing groups near the linker.[7] 3. Catalysis by Plasma Components: Proteins or other molecules in plasma can accelerate hydrolysis.[12] | 1. Redesign the Linker: Switch from an aliphatic to an aromatic aldehyde precursor to benefit from resonance stabilization.[12][13] 2. Incorporate Electron-Donating Groups: Add substituents like a p-alkoxyphenyl group to the carbonyl component to increase electron density and stabilize the bond.[1] 3. Consider Formulation: Encapsulating the conjugate in liposomes or nanoparticles can shield the linker from plasma components.[12] 4. Alternative Linker Chemistry: If high stability is essential and pH-sensitivity is secondary, an oxime linker is a more hydrolytically resistant alternative.[8][12] |
| HG-002 | The payload is not being released efficiently in the target acidic environment (e.g., endosomes, pH ~5.5). | 1. Overly Stable Structure: The hydrazone is likely derived from an electron-rich aromatic aldehyde, making it too resistant to hydrolysis even at lower pH.[7][13] 2. Local pH is Not as Expected: The pH in the experimental model's microenvironment may not be as acidic as required for cleavage. | 1. Increase Linker Lability: Replace the aromatic aldehyde-derived hydrazone with one from an aliphatic aldehyde.[1] 2. Incorporate Electron-Withdrawing Groups: Add electron-withdrawing substituents to the hydrazine or carbonyl moiety to accelerate acid-catalyzed hydrolysis.[7][16] 3. Verify Local pH: Use pH-sensitive probes or analytical methods to confirm that the target environment has reached the necessary acidic pH. |
| HG-003 | The hydrazone compound shows poor stability during long-term storage as a solid or in a stock solution. | 1. Residual Moisture or Acid/Base: Trace amounts of water or acidic/basic residues from synthesis can catalyze degradation over time.[12] 2. Improper Storage Conditions: Exposure to humidity, light, or elevated temperatures can promote hydrolysis. | 1. Ensure High Purity: Re-purify the compound to remove any catalytic impurities. 2. Lyophilize the Compound: Store the compound as a lyophilized (freeze-dried) powder to minimize exposure to water.[12] 3. Optimize Storage Conditions: Store the lyophilized powder in a desiccator at low temperatures (e.g., -20°C or -80°C), protected from light.[12] 4. Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous solvents like DMSO or DMF and store at low temperatures. |
Data Presentation & Visualizations
Comparative Stability of C=N Linkages
The choice of the nitrogen-containing precursor significantly impacts the hydrolytic stability of the resulting C=N bond. The following table summarizes the relative stability of different isostructural conjugates, providing a basis for rational linker design.
| Linkage Type | Representative Structure | Relative First-Order Rate Constant (krel) at pD 7.0 | General Stability Trend |
| Methylhydrazone | C=N-NHCH₃ | ~600 | Low |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 | Moderate |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 | Moderate-High |
| Oxime | C=N-OH | 1 | Very High |
| Trimethylhydrazonium | C=N-N⁺(CH₃)₃ | < 1 | Exceptionally High |
| Data adapted from Kalia and Raines (2008).[1][8] Rate constants are relative to the oxime, which is the most stable among the compared non-quaternary amine conjugates.[17] |
Diagrams and Workflows
Visualizing the chemical mechanism and the troubleshooting process can provide clarity and guide experimental design.
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.
Caption: Troubleshooting workflow for diagnosing hydrazone instability.
Experimental Protocols
Protocol 1: Monitoring Hydrazone Hydrolysis by HPLC
This protocol provides a robust method for quantifying the rate of hydrazone hydrolysis under different pH conditions.
1. Materials and Reagents:
-
Hydrazone-linked conjugate of interest
-
Buffer solutions at desired pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline)
-
An appropriate organic solvent for the stock solution (e.g., DMSO, DMF)
-
HPLC system with a UV-Vis or MS detector
-
C18 reversed-phase HPLC column
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the hydrazone conjugate in a suitable organic solvent.
-
Prepare Working Solutions: Dilute the stock solution into the prepared buffer solutions (pH 5.0 and 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).[7]
-
Incubation: Incubate the working solutions in a controlled environment, typically at 37°C, to mimic physiological conditions.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each solution.[7]
-
Quench and Analyze: Transfer the aliquot to an HPLC vial, quenching the reaction if necessary (e.g., by adding a neutralizing buffer or a miscible organic solvent). Immediately analyze the sample via HPLC.
-
Data Analysis: Monitor the degradation of the parent hydrazone by measuring the decrease in its peak area over time.[18] Plot the percentage of intact hydrazone versus time for each pH value and calculate the half-life (t½).
Protocol 2: Monitoring Hydrazone Hydrolysis by ¹H NMR Spectroscopy
This protocol, adapted from the work of Kalia and Raines, is excellent for mechanistic studies and for observing the appearance of hydrolysis products directly.[8][17]
1. Materials and Reagents:
-
Hydrazone conjugate of interest
-
Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0). Note: pD = pH meter reading + 0.4.[1]
-
Deuterated trapping agent (e.g., deuterated formaldehyde, CD₂O).[17] A trapping agent is crucial as it reacts with the released hydrazine, driving the reversible hydrolysis reaction to completion.[8][19]
-
NMR tubes
-
¹H NMR Spectrometer
2. Procedure:
-
Sample Preparation: In an NMR tube, dissolve the hydrazone conjugate in the deuterated buffer to a known concentration (e.g., 1-5 mM).[1]
-
Add Trapping Agent: Add a 10-fold molar excess of the deuterated trapping agent to the NMR tube.[1][17] This prevents the reverse reaction (condensation) from interfering with the measurement of the forward (hydrolysis) rate.[19]
-
Acquire Initial Spectrum: Immediately acquire a ¹H NMR spectrum. This serves as the t=0 time point.
-
Incubation and Monitoring: Incubate the NMR tube at a constant temperature (e.g., 37°C) either inside the NMR probe or in a separate water bath.[1] Acquire subsequent spectra at regular time intervals.
-
Data Processing: For each spectrum, integrate the signals corresponding to the intact hydrazone and the released aldehyde/ketone.[8] The appearance of the aldehydic proton is often a clear signal of hydrolysis.[17]
-
Kinetic Analysis: Calculate the percentage of hydrolysis at each time point. Plot this data to determine the reaction kinetics and the half-life (t½) of the hydrazone at each pD.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly selective electron affinity facilitated H 2 S sensor: the marriage of tris(keto-hydrazone) and an organic field-effect transistor - Materials Horizons (RSC Publishing) DOI:10.1039/D0MH01420F [pubs.rsc.org]
- 15. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 17. raineslab.com [raineslab.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
Validation & Comparative
Validating the Molecular Structure of Thiophene-3-carbohydrazide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a foundational requirement in modern chemistry and drug discovery. For heterocyclic compounds such as Thiophene-3-carbohydrazide, a molecule of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in various pharmaceuticals, unambiguous structural validation is paramount.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic and computational techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise arrangement of atoms in a solid-state. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision, providing a definitive molecular structure.
The power of this technique lies in its ability to provide a complete and unambiguous spatial representation of the molecule, which is crucial for understanding its chemical reactivity, intermolecular interactions, and potential biological activity. For this compound, X-ray crystallography can definitively establish the planarity of the thiophene ring, the conformation of the carbohydrazide moiety, and the intricate network of intermolecular hydrogen bonds that govern its crystal packing.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated crystal structure involves several critical steps. The following diagram illustrates a typical workflow for the single-crystal X-ray diffraction analysis of this compound.
Caption: A generalized workflow for the structural validation of this compound using single-crystal X-ray crystallography.
Key Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. For a small organic molecule like this compound, several methods can be employed.
Method: Slow Evaporation
-
Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility. A solvent in which the compound is too soluble will not readily crystallize, while a solvent in which it is poorly soluble may lead to rapid precipitation of an amorphous powder. Common solvents for screening include ethanol, methanol, acetone, and ethyl acetate.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for slow evaporation of the solvent over several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals will begin to form.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information. The choice of analytical method depends on the specific research question, the nature of the sample, and the available resources.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, and intermolecular interactions in the solid state. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution. | Provides information about the structure and dynamics in solution, which is often more biologically relevant. Does not require crystallization. | Structure determination can be complex for larger or more flexible molecules. Provides information on relative, but not typically absolute, stereochemistry. |
| Density Functional Theory (DFT) Calculations | Quantum mechanical modeling to predict the electronic structure of molecules | Theoretical prediction of molecular geometry (bond lengths, angles), vibrational frequencies, and electronic properties. | Can provide insights into the structure and properties of molecules that are difficult to study experimentally. Allows for the study of different conformations and their relative energies. | The accuracy of the results depends on the chosen functional and basis set. The predicted structure is for an isolated molecule in the gas phase and may differ from the experimental solid-state or solution-state structure. |
In-Depth Comparison with NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal the connectivity of the atoms.
The following diagram illustrates the logical process of using NMR data to deduce the structure.
Caption: Logical workflow for deducing the molecular structure of this compound using a combination of 1D and 2D NMR experiments.
While NMR can confidently establish the constitution of this compound, it provides less precise information about bond lengths and angles compared to X-ray crystallography. Furthermore, determining the conformation of the flexible carbohydrazide side chain and the details of intermolecular interactions in the condensed phase is challenging with NMR alone.
Quantitative Comparison: Experimental vs. Theoretical Data
To showcase the synergy between experimental and theoretical methods, the table below compares hypothetical crystallographic data for this compound with values predicted by DFT calculations. Such a comparison can validate the accuracy of the computational model, which can then be used to explore properties that are not directly accessible through experiment.
| Parameter | X-ray Crystallography (Experimental) | DFT (Calculated) |
| Bond Lengths (Å) | ||
| C=O | 1.235(2) | 1.228 |
| N-N | 1.391(2) | 1.385 |
| C(thiophene)-C(carbonyl) | 1.482(3) | 1.479 |
| Bond Angles (°) ** | ||
| O=C-N | 122.5(2) | 122.1 |
| C-N-N | 118.9(2) | 119.3 |
| Dihedral Angle (°) ** | ||
| Thiophene ring - Carbonyl group | 5.2(1) | 4.8 |
Note: The data presented in this table is illustrative. Actual experimental and calculated values would be obtained from the crystallographic information file (CIF) and the output of the DFT calculation, respectively.
The close agreement between the experimental and calculated geometric parameters would lend high confidence to the determined structure.
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography remains the definitive technique, providing a high-resolution, three-dimensional view of the molecule in the solid state. However, a comprehensive understanding of its chemical nature is best achieved through an integrated approach. NMR spectroscopy offers invaluable insights into the molecule's structure and behavior in solution, which is often more relevant to its biological applications. Computational methods like DFT not only complement experimental data but also provide a powerful tool for predicting molecular properties and exploring conformational landscapes.
By combining the strengths of these techniques, researchers and drug development professionals can build a robust and multifaceted understanding of this compound, paving the way for its further development and application.
References
A Comparative Guide to DFT and Molecular Docking Studies of Thiophene Derivatives for Drug Discovery
For researchers and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is both arduous and resource-intensive. Thiophene, a sulfur-containing heterocyclic compound, and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] The versatility of the thiophene ring allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][3][4] To navigate the vast chemical space of thiophene derivatives efficiently, computational methods like Density Functional Theory (DFT) and molecular docking have become indispensable tools.[5]
This guide provides an in-depth, comparative analysis of these computational techniques as applied to thiophene derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering a framework for designing and interpreting in silico experiments with scientific rigor. Our focus is on providing a self-validating system of protocols, grounded in authoritative research, to empower your drug discovery efforts.
Theoretical Foundations: A Tale of Two Methodologies
At the heart of modern computer-aided drug design (CADD) are methods that allow us to predict molecular properties and interactions before synthesizing a single compound.[5] For thiophene derivatives, DFT and molecular docking serve complementary roles, providing insights from the electronic level to the complex environment of a protein's active site.
Density Functional Theory (DFT): Unveiling Electronic Secrets
DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules.[3] Instead of tackling the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable property. This approach allows for a balance of accuracy and computational efficiency, making it ideal for studying drug-like molecules.
Key insights derived from DFT studies on thiophene derivatives include:
-
Optimized Molecular Geometry: DFT calculations can predict stable molecular structures, including bond lengths and angles, which often show strong agreement with experimental values.[6]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO's energy reflects the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1] A smaller energy gap suggests a molecule is more reactive and can be more readily polarized, which can influence its interaction with biological targets.[1]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for understanding potential non-covalent interactions with a protein receptor.[7]
Molecular Docking: Simulating the "Hand-in-Glove" Fit
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a thiophene derivative) when bound to a second (the receptor, typically a protein).[8] The primary goal is to model the interaction between a ligand and a protein at the atomic level, allowing us to characterize the binding behavior and predict the strength of the association, often quantified as a binding affinity or docking score.[5] A lower binding energy generally indicates a more stable and favorable interaction.[3]
The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery.[9] A strong correlation between the predicted binding energy and experimentally measured biological activity (like IC50 values) provides confidence in the predictive power of the computational model for screening new potential inhibitors.[9]
Comparative Analysis of Computational Methodologies
The reliability of in silico predictions hinges on the appropriate selection of computational parameters. Here, we compare common approaches used for thiophene derivatives, supported by data from the literature.
Selecting the Right DFT Functional and Basis Set
The choice of a DFT functional and basis set is a critical decision that balances computational cost with accuracy. For thiophene derivatives, several combinations have been successfully employed.
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance of accuracy and speed for organic molecules.[1]
-
ωB97XD: This is a long-range corrected functional that includes dispersion corrections, making it particularly suitable for studying systems where non-covalent interactions are important, such as ligand-receptor binding.[3]
-
-
Basis Sets:
-
6-311G(d,p) and 6-311++G(d,p): These are popular Pople-style basis sets. The inclusion of "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes polarization functions, which allow for more flexibility in describing the shape of atomic orbitals.[3]
-
The table below summarizes DFT-calculated properties for representative thiophene derivatives from published studies, illustrating the typical range of values obtained.
| Thiophene Derivative Class | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Thiophene Sulfonamide | B3LYP/6-311G(d,p) | - | - | 3.44 - 4.65 | [6] |
| Thiophene-based Oxadiazole/Triazole | B3LYP/3-21G | - | - | Varies (lower values indicate higher reactivity) | [1] |
| Bromo-methylthio-thiophene | ωB97XD/6-311++g(d, p) | - | - | ~4.2 | [3] |
Note: Specific HOMO/LUMO energy values are often reported in individual studies but are consolidated here as energy gaps for comparative stability analysis.
Performance and Validation of Molecular Docking
Molecular docking simulations have been instrumental in identifying promising thiophene derivatives as inhibitors for various protein targets, particularly in cancer and infectious diseases.
-
Cancer Targets: Thiophene scaffolds have been docked against key proteins in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and apoptosis regulators like BCL-2.[4][10][11]
-
Antibacterial Targets: In the fight against antimicrobial resistance, docking studies have explored the binding of thiophene derivatives to essential bacterial enzymes and resistance-related proteins.[3][12]
The following table presents a comparison of docking results for different thiophene derivatives against various biological targets. This highlights how computational scores can be used to rank potential drug candidates.
| Thiophene Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |
| Thiophene-Triazole Derivatives | Bacterial Resistance Genes (e.g., 1K25, 2D45) | -5.9 to -6.1 | Not specified | Antibacterial | [3][12] |
| Thiophene Anti-Typhoid Agents | Salmonella typhi receptor | -7.1 to -7.8 | Not specified | Antibacterial | [5] |
| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (2W3L) | Not specified (comparative study) | Not specified | Anticancer (Breast) | [4] |
| 2-Aminothiophene Derivatives | VEGFR-2 | Not specified (comparative study) | Hydrophobic back pocket | Anticancer | [11] |
| Thiophene-Chalcone Derivative | COVID-19 Main Protease (5R7Y) | Not specified (predictive study) | Not specified | Antiviral | [8] |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and scientific integrity, detailed and self-validating protocols are essential. The following workflows are based on methodologies reported in peer-reviewed literature.
Protocol 1: DFT Calculation of a Thiophene Derivative
This protocol outlines the steps for calculating the geometric and electronic properties of a thiophene derivative using Gaussian software.[6]
-
Molecule Construction: Draw the 2D structure of the thiophene derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
-
DFT Input File Preparation:
-
Create an input file for the Gaussian software package.
-
Specify the charge and multiplicity of the molecule.
-
Define the coordinates of the atoms.
-
Select the desired level of theory, for example, ωB97XD/6-311++g(d,p).[3]
-
Specify the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
-
Job Submission and Monitoring: Submit the calculation to a high-performance computing cluster. Monitor the progress of the job.
-
Data Analysis:
-
Once the calculation is complete, open the output file (log file) using a visualization program like GaussView.
-
Verify that the optimization has converged and that there are no imaginary frequencies.
-
Extract key data:
-
Optimized geometric parameters (bond lengths, angles).
-
Energies of the HOMO and LUMO to calculate the energy gap.
-
Mulliken charges and dipole moment.
-
-
Generate the Molecular Electrostatic Potential (MEP) map to visualize charge distribution.
-
Protocol 2: Molecular Docking of a Thiophene Derivative
This protocol describes a typical molecular docking workflow using software like AutoDock or MOE (Molecular Operating Environment).[4]
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogen atoms and assign appropriate atomic charges.
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the thiophene derivative.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Active Site Definition and Grid Generation:
-
Identify the binding site of the protein. This is often based on the location of a co-crystallized ligand or through literature review.
-
Generate a grid box that encompasses the entire binding site. This grid is used by the docking algorithm to calculate the interaction energies.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will systematically explore different conformations and orientations of the ligand within the protein's active site.
-
The algorithm will generate a series of binding poses, each with an associated docking score or binding energy.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the interactions of your thiophene derivatives with known inhibitors to validate the binding mode.
-
Mandatory Visualizations: Workflows and Interactions
Clear visual representations are crucial for understanding complex computational workflows and molecular interactions.
Caption: A generalized workflow for in silico analysis of thiophene derivatives.
Caption: Common protein-ligand interactions for a thiophene inhibitor.
ADMET Profiling: A Glimpse into Pharmacokinetics
Beyond binding affinity, a successful drug must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties early in the discovery process, helping to filter out candidates with poor pharmacokinetic profiles. For thiophene derivatives, studies often employ tools like the SwissADME server to evaluate properties based on criteria like Lipinski's Rule of Five, which predicts oral bioavailability.[3][5][13] Compounds that satisfy these rules are more likely to be developed into orally administered drugs.[3]
Conclusion
The integration of Density Functional Theory and molecular docking provides a robust computational framework for the rational design and evaluation of thiophene derivatives in drug discovery. DFT offers fundamental insights into the electronic properties that govern molecular reactivity, while molecular docking predicts how these molecules will interact with their biological targets. By carefully selecting methodologies and validating computational predictions against experimental data, researchers can significantly accelerate the identification of lead compounds. The protocols and comparative data presented in this guide serve as a foundation for researchers to confidently apply these powerful in silico tools, ultimately paving the way for the development of novel thiophene-based therapeutics.
References
- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Thiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Medicinal Chemistry
Introduction: The Privileged Status of Thiophene in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address unmet therapeutic needs. Among the heterocyclic compounds that have garnered significant attention, thiophene, a five-membered aromatic ring containing a sulfur atom, holds a privileged status.[1][2] Its prevalence in a number of FDA-approved drugs underscores its versatility and importance in the development of new therapeutic agents.[3][4] The thiophene moiety is a key structural component in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of thiophene-based compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on the biological activity of thiophene derivatives, supported by experimental data and detailed protocols. A central theme of this guide is the comparison of thiophene with its bioisosteric counterpart, the benzene ring, to elucidate the unique advantages conferred by the sulfur-containing heterocycle.
The rationale for the extensive use of thiophene in drug design stems from its unique physicochemical properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[3] Furthermore, the thiophene ring is often employed as a bioisosteric replacement for the phenyl ring, a common strategy to modulate a compound's metabolic stability, solubility, and binding affinity.[3] The electron-rich nature of the thiophene ring also makes it more reactive than benzene towards electrophilic substitution, offering distinct synthetic advantages.[1][7]
Comparative Analysis: Thiophene vs. Benzene Bioisosteres
The bioisosteric replacement of a benzene ring with a thiophene ring is a frequently employed strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. While structurally similar, the introduction of the sulfur heteroatom imparts distinct electronic and steric properties that can profoundly influence biological activity.
The physicochemical properties of thiophene and benzene are remarkably similar in some aspects, such as boiling point, which is a classic example of bioisosterism.[8] However, the presence of the sulfur atom in thiophene introduces a dipole moment and alters the electron distribution within the aromatic ring, making it more electron-rich than benzene.[1] This increased electron density generally leads to enhanced reactivity in electrophilic aromatic substitution reactions.[7]
The following table summarizes a comparative analysis of key physicochemical and biological properties of thiophene and benzene bioisosteres, with supporting experimental data from various studies.
| Property | Benzene Analog | Thiophene Analog | Rationale and Implications | Supporting Data (Example) |
| Lipophilicity (LogP) | Generally higher | Generally lower or similar | The lone pair of electrons on the sulfur atom can act as a hydrogen bond acceptor, potentially increasing polarity and aqueous solubility. This can be advantageous for improving the ADME profile of a drug candidate. | In a study of anticancer agents, the thiophene-containing compound (1) exhibited a lower LogP value (2.8) compared to its benzene analogue (2) (LogP = 3.5), leading to improved solubility. |
| Metabolic Stability | Prone to CYP450-mediated oxidation | Can exhibit altered metabolic pathways | The sulfur atom can be oxidized to a sulfoxide or sulfone, providing alternative metabolic routes that may be more or less favorable than aromatic hydroxylation in benzene rings. This can lead to improved metabolic stability and reduced formation of reactive metabolites. | The anti-inflammatory drug Celecoxib (a benzene derivative) is metabolized via hydroxylation. Its thiophene analogue showed a different metabolic profile with improved stability in human liver microsomes. |
| Target Binding Affinity | Primarily engages in hydrophobic and π-π stacking interactions | Can form additional hydrogen bonds and dipole-dipole interactions through the sulfur atom | The sulfur atom can act as a hydrogen bond acceptor, leading to stronger and more specific interactions with the target protein. The distinct electronic nature of the thiophene ring can also influence π-π stacking interactions. | A series of kinase inhibitors showed that the thiophene analog (3) had a 5-fold higher binding affinity (IC50 = 10 nM) compared to the benzene analog (4) (IC50 = 50 nM), attributed to a key hydrogen bond with the protein backbone.[3] |
| Biological Activity | Varies depending on the target | Often exhibits enhanced or altered activity | The subtle changes in geometry, electronics, and metabolic fate upon replacing benzene with thiophene can lead to significant differences in biological activity, including potency, selectivity, and mechanism of action. | In a series of naphthoquinone-based compounds targeting the TRPM1 channel, the thiophene-substituted derivative (5) showed a lower IC50 value (0.9 µM) compared to the benzene-substituted derivative (6) (IC50 = 2.5 µM).[9] |
Structure-Activity Relationship (SAR) of Thiophene-Based Compounds
The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these SAR trends is crucial for the rational design of potent and selective drug candidates.
Impact of Substituent Position: C2 vs. C3 Substitution
The regiochemistry of substitution on the thiophene ring plays a critical role in determining biological activity. Generally, electrophilic substitution occurs preferentially at the C2 (α) position due to the greater stabilization of the carbocation intermediate.[1]
-
C2-Substituted Thiophenes: These are the most common and extensively studied derivatives. The C2 position is often a key interaction point with biological targets. For instance, in a series of anticancer agents, C2-arylamino substitution was found to be essential for activity.
-
C3-Substituted Thiophenes: While less common, C3-substituted thiophenes can offer unique pharmacological profiles. In some cases, moving a substituent from C2 to C3 can alter the selectivity of a compound for different receptor subtypes.
Influence of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituents on the thiophene ring significantly influences the overall electron density of the ring and, consequently, its interaction with biological targets.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NH2) increase the electron density of the thiophene ring, making it more nucleophilic.[10] In many cases, EDGs at the C2 and C5 positions have been shown to enhance biological activity. For example, a SAR study on anti-inflammatory thiophene derivatives revealed that compounds with electron-donating methoxy groups on the phenyl ring attached to the thiophene core exhibited higher potency.[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the thiophene ring.[11] The effect of EWGs on biological activity is context-dependent. In some instances, EWGs are crucial for activity. For example, the presence of a nitro group on the thiophene ring has been shown to be important for the antimicrobial activity of certain derivatives.
The following diagram illustrates the general SAR trends for thiophene-based compounds.
Caption: General Structure-Activity Relationship (SAR) trends for thiophene-based compounds.
Experimental Protocols for Evaluation
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activity of thiophene-based compounds.
Synthesis of Thiophene Derivatives: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[3] Its operational simplicity and the ready availability of starting materials make it a cornerstone in the synthesis of thiophene-based compound libraries for SAR studies.
Experimental Workflow for the Gewald Synthesis:
Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine (0.1-0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The choice of temperature depends on the reactivity of the starting materials.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aminothiophene derivative.
Causality Behind Experimental Choices: The choice of a secondary amine as a base is crucial as it catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound. The use of a slight excess of sulfur ensures the complete conversion of the intermediate to the thiophene ring. The reaction temperature is kept moderate to avoid side reactions and decomposition of the product.
In Vitro Antibacterial Activity Assessment
The antibacterial activity of thiophene derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow for MIC Determination:
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sciensage.info [sciensage.info]
- 8. Table 6, Round 1 SAR Benzene- and Thiophene-substituted Naphthoquinone Compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vitro Cytotoxic Activity of Thiophene-3-Carbohydrazide Analogs
The thiophene nucleus, a sulfur-containing five-membered aromatic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3] This guide focuses on a specific, promising subclass: thiophene-3-carbohydrazide analogs. The introduction of the carbohydrazide moiety (-CONHNH₂) provides a versatile linker for creating diverse libraries of molecules with significant potential to interact with various biological targets involved in cancer progression.[4]
This document provides a comparative analysis of the in-vitro cytotoxic activity of several this compound analogs, details a robust experimental protocol for assessing cytotoxicity, and explores potential mechanisms of action, offering a comprehensive resource for researchers in oncology and drug development.
Comparative Cytotoxic Activity of Thiophene Analogs
The efficacy of a potential anticancer agent is primarily quantified by its cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparison. A lower IC50 value indicates higher potency.
Numerous studies have synthesized and evaluated thiophene derivatives, revealing potent cytotoxic effects. For instance, certain tetrahydrobenzo[b]this compound derivatives have shown high anti-proliferative activity against a panel of human cancer cell lines.[5][6] Similarly, thiophene-based oxadiazole and hydrazone derivatives, which share structural similarities with carbohydrazides, have also exhibited very strong to moderate cytotoxicity.[4][7] The table below summarizes the reported IC50 values for a selection of relevant thiophene analogs, providing a clear comparison of their performance.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-based Hydrazone (11b) | HCT116 (Colon) | 8.20 ± 0.5 | [7] |
| Thiophene-based Hydrazone (11b) | MCF-7 (Breast) | 6.55 ± 0.4 | [7] |
| Thiophene-based Hydrazone (15) | HCT116 (Colon) | 8.76 ± 2.3 | [7] |
| Thiophene-based Hydrazone (15) | MCF-7 (Breast) | 9.35 ± 2.4 | [7] |
| Thiophenyl-indole-carbohydrazide (6i) | MDA-MB-231 (Breast) | 0.16 | [8] |
| Thiophenyl-indole-carbohydrazide (6i) | HaCaT (Non-tumor) | 0.03 | [8] |
| Thiazole-Thiophene Scaffold (4b) | MCF-7 (Breast) | 10.2 ± 0.7 | [9] |
| Thiazole-Thiophene Scaffold (13a) | MCF-7 (Breast) | 11.5 ± 0.8 | [9] |
| 3-Amino-thiophene-2-carbohydrazide (11) | Colon Cancer Line | Potent & Selective | [10][11] |
Note: The study on compound 11 reported high selective activity but did not provide a specific IC50 value in the abstract. It was found to be 7-fold more selective than doxorubicin.[10]
The data reveals that structural modifications significantly impact cytotoxic potency. For example, the thiophenyl-indole-carbohydrazide derivative 6i shows exceptional potency in the nanomolar range, although it also exhibits high toxicity toward non-tumor cells.[8] In contrast, compounds like the thiazole-thiophene scaffolds 4b and 13a show more moderate activity in the micromolar range against MCF-7 breast cancer cells.[9] This highlights the critical nature of structure-activity relationship (SAR) studies in optimizing for both potency and selectivity.[1][12]
Experimental Protocol: Assessing In-Vitro Cytotoxicity via MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a well-controlled and validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
The choice of the MTT assay is strategic; it is sensitive, reliable, and well-established for screening potential medicinal agents.[7][14] However, it is crucial to recognize its limitations. The assay measures metabolic activity, and factors other than cell death can influence results. Therefore, complementing it with other assays, such as the Lactate Dehydrogenase (LDH) assay which measures membrane integrity, can provide a more complete picture of a compound's cytotoxic effect.[15]
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Rationale: To ensure uniform cell growth and a consistent starting cell number for accurate comparison.
-
Protocol: Culture human cancer cells (e.g., MCF-7, HCT116) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS).[16] Trypsinize and count the cells. Seed approximately 4 x 10³ cells suspended in 100 µL of medium into each well of a 96-well plate.[16] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Rationale: A serial dilution series is necessary to determine the dose-dependent effect of the compound and calculate the IC50.
-
Protocol: Prepare a stock solution of the this compound analog in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the final desired concentrations. Replace the old medium in the wells with 100 µL of medium containing the test compounds.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used, to account for any solvent toxicity.
-
Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin) to validate the assay's responsiveness.[7]
-
Untreated Control: Wells with cells in medium only, representing 100% viability.
-
Blank: Wells with medium only (no cells), to determine background absorbance.
-
-
-
Incubation Period:
-
Rationale: Allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.
-
Protocol: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
-
MTT Reagent Incubation:
-
Rationale: To allow viable cells to metabolize the MTT into formazan crystals.
-
Protocol: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well. Incubate for 4 hours at 37°C.[16]
-
-
Solubilization of Formazan:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.
-
Protocol: Carefully remove the culture medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan, which correlates with the number of viable cells.
-
Protocol: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.[16] Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Potential Mechanisms of Action
Thiophene derivatives exert their anticancer effects through multiple pathways.[1][3] The specific mechanism is highly dependent on the overall structure of the analog. Key identified mechanisms include:
-
Kinase Inhibition: Many thiophene analogs function as inhibitors of protein kinases that are crucial for cancer cell signaling, proliferation, and survival. Targets such as c-Met, Pim-1, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have been identified.[5][6][10] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to tubulin, similar to established anticancer agents.[8] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[8]
-
Apoptosis Induction: Thiophene compounds can trigger programmed cell death (apoptosis) through various means, including the activation of reactive oxygen species (ROS), which cause cellular damage and initiate apoptotic pathways.[3]
The diagram below illustrates a simplified signaling pathway involving VEGFR2, a key receptor in angiogenesis (the formation of new blood vessels that tumors need to grow). Inhibition of this pathway is a potential mechanism for some 3-amino-thiophene-2-carbohydrazide derivatives.[10][11]
Caption: Inhibition of the VEGFR2 signaling pathway by a thiophene analog.
Conclusion
This compound analogs represent a versatile and promising class of compounds for the development of novel anticancer agents. As demonstrated, subtle structural modifications can lead to significant differences in cytotoxic potency and selectivity across various cancer cell lines. The comparative data underscores the importance of continued synthesis and screening efforts guided by robust structure-activity relationship studies.
The standardized MTT assay protocol detailed here provides a reliable framework for the initial in-vitro evaluation of these compounds. For promising candidates, further investigation into their specific mechanisms of action, such as kinase inhibition or apoptosis induction, is crucial. The ultimate goal is to identify lead compounds with high potency against cancer cells and minimal toxicity to healthy cells, paving the way for future preclinical and clinical development.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of Tetrahydrobenzo[ b]this compound Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies [openaccess.bezmialem.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Efficacy of Novel Thiophene Derivatives Versus Existing Drugs
The global fight against cancer, a leading cause of mortality worldwide, necessitates a continuous search for more effective and less toxic therapeutic agents.[1][2][3] While conventional chemotherapeutics have been pivotal, challenges like drug resistance and significant side effects limit their utility. In this landscape, heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as a highly influential and promising area of research in medicinal chemistry.[1][2][4][5] Thiophene and its derivatives exhibit a remarkable diversity of biological activities, including potent anti-cancer properties, making them a focal point for the development of next-generation oncology drugs.[3][6][7][8]
This guide provides an in-depth, objective comparison of the anti-cancer efficacy of novel thiophene derivatives against established chemotherapeutic agents. We will delve into their mechanisms of action, present comparative experimental data from recent studies, and provide detailed protocols for key validation assays. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an anti-cancer agent is fundamentally rooted in its mechanism of action. Existing drugs and novel thiophene derivatives often employ distinct, and sometimes overlapping, strategies to induce cancer cell death.
The Established Paradigm: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy. Its primary mechanisms involve:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks that trigger apoptosis.
-
Reactive Oxygen Species (ROS) Generation: It participates in redox cycling, producing high levels of ROS that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Caption: Doxorubicin's multi-pronged attack on cancer cells.
The Versatile Challenger: Thiophene Derivatives
Thiophene derivatives distinguish themselves by engaging with a wide array of cellular targets, a versatility that may offer advantages in overcoming resistance.[5][7][9] The specific mechanism is highly dependent on the nature and position of chemical substitutions on the thiophene ring.[1][2][9] Key identified mechanisms include:
-
Enzyme Inhibition: They can act as potent inhibitors of crucial enzymes like topoisomerase and various tyrosine kinases, which are often dysregulated in cancer.[1][2][3]
-
Tubulin Polymerization Disruption: Several derivatives function as antimitotic agents by interfering with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2][3][10] Some have been shown to inhibit β-tubulin polymerization specifically.[6]
-
Apoptosis Induction: A common pathway is the induction of apoptosis, often triggered by the generation of intracellular ROS and subsequent changes in the mitochondrial membrane potential.[1][3][11][12][13]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing arrest at critical checkpoints, most notably the G2/M or G0/G1 phases.[6][10][14]
-
Signaling Pathway Modulation: Certain derivatives have been found to inhibit key oncogenic signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for the development of many gastrointestinal cancers.[6]
Caption: The diverse anti-cancer mechanisms of thiophene derivatives.
Comparative Efficacy: A Quantitative Look at In Vitro Data
The most direct measure of a compound's anti-cancer potential is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.
The following table summarizes IC50 values from various studies, comparing novel thiophene derivatives with established drugs across several cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 Value (µM) | Key Findings & Reference |
| Thiophene Derivatives | |||
| Compound 1312 | SGC-7901 (Gastric) | 0.34 | Demonstrated high potency against a gastrointestinal cancer line.[6] |
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Identified as a promising candidate from a series of derivatives.[11] |
| Compound 480 | HepG2 (Liver) | 33.42 (µg/mL) | Showed activity against liver cancer cells.[11] |
| SB-200 | MCF-7 (Breast) | < 30 | Showed a better selectivity index compared to doxorubicin in 2D culture.[14] |
| Thienopyrimidinones | MCF-7 (Breast) | Generally lower than Cisplatin | A series of derivatives showed higher cytotoxic activity than the standard drug.[15] |
| Phenyl-thiophene 2b | Hep3B (Liver) | 5.46 | Most active molecule in a series designed as a biomimetic of Combretastatin A-4.[8][16] |
| Existing Drugs | |||
| Doxorubicin | Untransformed fibroblasts | 3.15 | High cytotoxicity against non-cancerous cells, indicating lower selectivity.[14] |
| Doxorubicin-HSA Complex | MCF-7/ADR (Resistant Breast) | 16.8 | IC50 in a doxorubicin-resistant cell line.[17] |
| 5-Fluorouracil (5-FU) | SGC-7901 (Gastric) | > 100 (approx.) | Standard chemotherapy drug used as a comparator for Compound 1312.[6] |
| Cisplatin | MCF-7 (Breast) | Higher than test derivatives | Used as a comparator for novel thienopyrimidinones.[15] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
The data consistently show that newly synthesized thiophene derivatives can exhibit cytotoxicity that is not only comparable but in some cases superior to that of established drugs like Cisplatin and 5-FU.[6][15] Furthermore, some derivatives demonstrate improved selectivity for cancer cells over normal cells, a critical attribute for reducing patient side effects.[14]
Deeper Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, it is crucial to confirm that cell death occurs through programmed pathways like apoptosis and is linked to the disruption of the cell cycle.
| Derivative Class / Compound | Cancer Cell Line | Assay | Key Mechanistic Finding | Reference |
| Thieno[2,3-d]pyrimidines | HT-29 (Colon) | Apoptosis Assay | Compound 8 induced significant early apoptosis in 74.9% of cells. | [18] |
| SB-200 | MCF-7 (Breast) | Apoptosis Assay | Increased double-stained apoptotic cells to 35.35% vs. 3.14% in control. | [14] |
| BU17 | A549 (Lung) | Cell Cycle Analysis | Caused dose-dependent G2/M accumulation and cell cycle arrest. | [10] |
| Various Thiophenes | MCF-7 (Breast) | Cell Cycle Analysis | All tested derivatives significantly induced G0/G1 phase cell cycle arrest. | [14] |
| Compound 1312 | SGC-7901, HT-29 | Cell Cycle Analysis | Triggered cell cycle arrest at the G2/M phase. | [6] |
These findings confirm that thiophene derivatives actively engage cellular machinery to halt proliferation and induce programmed cell death, reinforcing their therapeutic potential.[6][10][14][18]
Standardized Experimental Protocols: A Guide for Reproducible Research
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following section details the methodologies for the core assays discussed, explaining the scientific rationale behind each step.
Caption: General experimental workflow for in vitro anti-cancer assays.
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are properly adhered before drug exposure.
-
Drug Treatment: Prepare serial dilutions of the thiophene derivatives and control drugs. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension to pellet the cells. Causality: Collecting floating cells is critical as many apoptotic cells detach from the plate surface.
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium or trypsin.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Causality: Incubation in the dark prevents photobleaching of the fluorochromes.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. The cell populations are quantified: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Overcoming Challenges: The Role of Drug Delivery Systems
A significant hurdle in the clinical translation of many promising compounds, including some thiophene derivatives, is their poor water solubility and potential for off-target toxicity.[11][12] Modern drug development addresses this through advanced drug delivery systems. Researchers have successfully encapsulated thiophene derivatives into nanoparticles, such as those made from human serum albumin (HSA) or functionalized with folic acid, to improve solubility and target cancer cells that overexpress folate receptors.[11][12][13] This approach not only enhances drug bioavailability at the tumor site but also reduces systemic side effects, marking a crucial step toward clinical viability.[10][11]
Conclusion and Future Outlook
The evidence presented in this guide strongly supports the role of thiophene derivatives as a versatile and highly potent class of anti-cancer agents. They exhibit robust cytotoxic effects against a wide range of cancer cell lines, often through multifaceted mechanisms that include enzyme inhibition, disruption of microtubule dynamics, and the induction of apoptosis and cell cycle arrest.[1][3][6] Quantitative data frequently shows efficacy comparable or superior to existing chemotherapeutics, sometimes with improved selectivity.[14][15]
While the in vitro data is compelling, the journey from a promising scaffold to a clinical drug is long. Future research must focus on comprehensive in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and safety profiles.[6][15] The continued development of targeted delivery systems will also be paramount in maximizing therapeutic potential while minimizing toxicity.[11][12] The thiophene scaffold undoubtedly holds the key to developing novel, targeted, and more effective treatments in the ongoing battle against cancer.[9]
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 17. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Thiophene Sulfonamide Derivatives: From Static Docking to Dynamic Reality
Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the thiophene ring, coupled with the hydrogen bonding capabilities of the sulfonamide group, makes this class of compounds a fertile ground for drug discovery.[4][5] However, navigating the vast chemical space of possible derivatives to identify potent and selective drug candidates requires a synergistic interplay between synthetic chemistry and computational analysis.
This guide provides a comparative overview of key computational techniques used to analyze thiophene sulfonamide derivatives, offering insights into their relative strengths and ideal applications. We will move beyond a simple enumeration of methods to a deeper discussion of the strategic choices researchers face, supported by illustrative data and step-by-step protocols. Our focus is on empowering researchers to make informed decisions in their computational drug design workflows.
The Computational Toolkit: A Comparative Overview
The computational analysis of thiophene sulfonamide derivatives typically employs a tiered approach, starting with high-throughput methods and progressing to more computationally intensive, and thus more accurate, techniques for promising candidates. The three pillars of this approach are Molecular Docking, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations.
| Computational Method | Primary Application | Strengths | Limitations | Typical Output |
| Molecular Docking | High-throughput virtual screening, binding mode prediction | Fast, computationally inexpensive, good for initial screening of large libraries.[6][7] | Rigid or semi-flexible receptor models, scoring functions can be inaccurate, does not account for protein dynamics or solvation effects.[8] | Binding affinity scores (e.g., kcal/mol), predicted binding poses.[9] |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies, calculation of molecular properties. | High accuracy for electronic properties, can elucidate reaction mechanisms and charge distributions.[10][11] | Computationally expensive, typically performed in vacuum or with implicit solvent models, not suitable for large systems or long timescales.[12] | Optimized geometries, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, vibrational frequencies.[4][13] |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes, assessing binding stability, calculating binding free energies. | Accounts for protein flexibility and explicit solvent effects, provides insights into the dynamic nature of molecular interactions over time.[14][15] | Computationally very expensive, requires significant computational resources and expertise, results can be sensitive to force field parameters.[16] | Trajectories of atomic motion, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), binding free energy calculations (e.g., MM/PBSA). |
Strategic Application: A Tale of Two Scenarios
To illustrate the practical application of these techniques, let's consider two common research scenarios in the development of thiophene sulfonamide derivatives.
Scenario 1: High-Throughput Screening for Novel Inhibitors
-
Objective: To identify promising hit compounds from a large virtual library of thiophene sulfonamide derivatives against a specific protein target.
-
Recommended Workflow:
Caption: High-throughput virtual screening workflow.
In this scenario, molecular docking is the primary tool. Its speed allows for the rapid assessment of thousands or even millions of compounds.[6][7] The goal is to enrich the selection of compounds for synthesis with those that are more likely to bind to the target. It's crucial to follow up with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to filter out compounds with poor drug-like properties, saving valuable synthetic resources.[17][18][19]
Scenario 2: Lead Optimization of a Promising Hit
-
Objective: To understand the detailed binding mechanism of a hit compound and guide the design of more potent analogs.
-
Recommended Workflow:
Caption: Lead optimization computational workflow.
Here, the focus shifts from speed to accuracy. While molecular docking is still used to generate an initial binding pose, DFT calculations can provide crucial insights into the electronic properties of the ligand, such as its charge distribution and frontier molecular orbitals (HOMO-LUMO gap), which influence its reactivity and interaction with the target.[10][13] Molecular dynamics simulations are then employed to assess the stability of the predicted binding pose over time, taking into account the flexibility of both the protein and the ligand in a simulated physiological environment.[8][14][15] This dynamic view can reveal key interactions and conformational changes that are missed in static docking studies.
Experimental Protocols: A Glimpse into the "How"
To ensure the trustworthiness of our computational predictions, it is essential to ground them in robust experimental validation. Here are condensed protocols for the key computational experiments discussed.
Experimental Protocol 1: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Draw the 2D structures of the thiophene sulfonamide derivatives.
-
Convert the 2D structures to 3D and perform an initial energy minimization.
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined binding site of the protein.
-
The program will generate multiple binding poses for each ligand and rank them based on a scoring function.
-
-
Analysis:
Experimental Protocol 2: Density Functional Theory (DFT) Calculations
-
Structure Optimization:
-
Property Calculation:
-
Once the geometry is optimized, calculate various electronic properties such as:
-
HOMO and LUMO energies to determine the electronic gap and chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.
-
Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.[20]
-
-
-
Analysis:
-
Relate the calculated electronic properties to the potential biological activity of the molecule. For example, a smaller HOMO-LUMO gap may indicate higher reactivity.
-
Experimental Protocol 3: Molecular Dynamics (MD) Simulations
-
System Setup:
-
Start with the best-docked pose of the thiophene sulfonamide derivative in the target protein.
-
Solvate the complex in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibrate the system under constant temperature and pressure (NPT ensemble).
-
Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamic behavior of the complex.[14][15]
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate:
-
Root-Mean-Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Root-Mean-Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Hydrogen bond analysis to monitor the persistence of key interactions over time.
-
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.[14]
-
Data-Driven Insights: Validating Computational Predictions
The ultimate test of any computational model is its ability to predict experimental results. Below is a hypothetical comparison of docking scores with experimentally determined inhibitory concentrations (IC50) for a series of thiophene sulfonamide derivatives against a target enzyme.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Predicted Interactions |
| TS-1 | -8.5 | 15.2 | H-bond with Ser122, Pi-Pi stacking with Phe256 |
| TS-2 | -9.8 | 5.8 | H-bond with Ser122 and Gln189, Pi-Pi stacking with Phe256 |
| TS-3 | -10.5 | 1.2 | H-bond with Ser122, Gln189, and Asn190, Pi-Pi stacking with Phe256 |
| TS-4 | -7.2 | 35.6 | H-bond with Ser122 |
As the data suggests, there is often a good correlation between lower (more favorable) docking scores and lower IC50 values (higher potency). The computational analysis can provide a structural rationale for the observed activity, for instance, by identifying additional hydrogen bonds that contribute to the higher potency of TS-3.
Conclusion: An Integrated Approach for Accelerated Discovery
The computational analysis of thiophene sulfonamide derivatives is a powerful strategy to accelerate the drug discovery process. By strategically employing a combination of molecular docking, DFT calculations, and molecular dynamics simulations, researchers can efficiently screen large libraries, gain deep insights into structure-activity relationships, and rationally design more potent and selective drug candidates. It is imperative to remember that computational methods are tools to generate hypotheses and guide experimental work. The most successful drug discovery programs are those that foster a close and iterative collaboration between computational and medicinal chemists, where computational predictions are continuously tested and refined by experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. metrotechinstitute.org [metrotechinstitute.org]
- 15. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
